molecular formula C₁₈H₁₈D₃ClN₂O₅ B1160138 5-O-Desethyl Amlodipine-d3

5-O-Desethyl Amlodipine-d3

Cat. No.: B1160138
M. Wt: 383.84
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-Desethyl Amlodipine-d3, also known as 5-O-Desethyl Amlodipine-d3, is a useful research compound. Its molecular formula is C₁₈H₁₈D₃ClN₂O₅ and its molecular weight is 383.84. The purity is usually 95%.
BenchChem offers high-quality 5-O-Desethyl Amlodipine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-O-Desethyl Amlodipine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₈H₁₈D₃ClN₂O₅

Molecular Weight

383.84

Synonyms

2-​[(2-​Aminoethoxy)​methyl]​-​4-​(2-​chlorophenyl)​-​1,​4-​dihydro-​6-​methyl-​3,​5-​pyridinedicarboxylic Acid 5-​Methyl Ester

Origin of Product

United States

Foundational & Exploratory

Precision Metabolite Profiling: Identification of Amlodipine Metabolites Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic profiling of Amlodipine, a third-generation dihydropyridine calcium channel blocker, presents unique analytical challenges due to its extensive hepatic metabolism via CYP3A4. While Amlodipine is well-characterized, identifying low-abundance metabolites in complex biological matrices requires high-confidence structural elucidation.[1]

This guide details a precision workflow using Amlodipine-d4 (labeled on the 2-aminoethoxy side chain) as a structural tracer.[1] By leveraging the specific mass shift (


 Da) and the distinct chlorine isotope pattern (

), researchers can definitively distinguish drug-related components from endogenous interferences.[1] This protocol integrates High-Resolution Mass Spectrometry (HRMS) with Mass Defect Filtering (MDF) to map metabolic pathways with high specificity.[1]

Chemical Basis & Tracer Logic[1]

The Parent Molecule & Labeling Strategy

Amlodipine contains a dihydropyridine ring and a characteristic 2-chlorophenyl group.[1][2][3] The commercially available deuterated standard, Amlodipine-d4 , typically carries the label on the 2-aminoethoxy side chain .[1][2]

  • Parent Formula:

    
     (Monoisotopic Mass: ~408.14 Da)[1]
    
  • Deuterated Standard:

    
     (Mass Shift: +4 Da)[1]
    
The Diagnostic Utility of Side-Chain Labeling

Using a side-chain labeled standard provides a binary diagnostic tool for structural elucidation:

  • Retention of Label (+4 Da shift): Indicates the metabolic modification occurred on the dihydropyridine core or the ester groups, leaving the aminoethoxy side chain intact.

  • Loss of Label (No shift): Indicates the metabolic cleavage occurred at the ether linkage (O-dealkylation), removing the side chain.

This distinction is critical for differentiating between oxidative dehydrogenation (M9 metabolite) and side-chain hydrolysis events.[1]

Experimental Protocol

Sample Preparation (Self-Validating Extraction)

To ensure recovery of both polar metabolites and the lipophilic parent, a Solid Phase Extraction (SPE) protocol is superior to simple protein precipitation.[1]

  • Internal Standard Spiking: Spike biological matrix (plasma/urine) with Amlodipine-d4 at a concentration of 10–50 ng/mL before extraction.[1] This normalizes extraction efficiency and matrix effects.[4]

  • SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) sorbent (e.g., Oasis HLB or Strata-X).[1]

  • Elution: 100% Methanol (ensures elution of the pyridine metabolite M9, which is less polar than often assumed).

LC-HRMS Conditions

Chromatography:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 12 minutes.

Mass Spectrometry (Q-TOF or Orbitrap):

  • Ionization: ESI Positive Mode.

  • Resolution: >30,000 FWHM (essential to resolve the

    
     isotope from background).[1]
    
  • Scan Mode: Full Scan MS (

    
     100–1000) followed by data-dependent MS/MS (ddMS2) on the top 5 most intense ions.
    
Workflow Visualization

G cluster_Data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Amlodipine-d4 (IS) Sample->Spike Extract SPE Extraction (HLB Cartridge) Spike->Extract LCMS LC-HRMS Analysis (Q-TOF / Orbitrap) Extract->LCMS MDF Mass Defect Filtering (MDF) LCMS->MDF IsoCheck Isotope Pattern Check (Cl-35 / Cl-37) MDF->IsoCheck Shift d0/d4 Pair Matching IsoCheck->Shift ID Structural Elucidation Shift->ID

Figure 1: Analytical workflow for metabolite identification using deuterated internal standards.

Data Analysis & Structural Elucidation

Mass Defect Filtering (MDF)

Amlodipine metabolites retain the core structure's mass defect.

  • Parent Mass Defect: ~0.14 Da (from 408.14).[1]

  • Filter Window: Set MDF to Parent Mass Defect ± 50 mDa over the mass range of 200–600 Da. This removes >90% of matrix ions (lipids/peptides) that do not share the drug's structural core.

The "Twin Peak" Strategy

In the extracted ion chromatogram (EIC), look for co-eluting peaks (or peaks with slight retention time shifts due to the deuterium isotope effect) separated by exactly 4.025 Da .

Metabolic Pathway Mapping

The table below summarizes the expected mass shifts for key metabolites relative to the d0-Parent and d4-Standard.

Metabolite IDTransformationStructural Changed0 m/z (approx)d4 Signal Present?Diagnostic Logic
Parent NoneIntact409.15Yes (+4 Da)Retention of side chain.[1]
M9 DehydrogenationPyridine formation (-2H)407.13Yes (+4 Da)Oxidation of DHP ring; side chain intact.[1]
M1 O-demethylationLoss of -CH3395.13Yes (+4 Da)Ester cleavage; side chain intact.[1]
M-Cleaved O-dealkylationLoss of aminoethoxy chain~338.10No (Loss of Label)Critical: Signal appears only in d0 channel.[1]
Pathway Visualization

Metabolism Parent Amlodipine (d0) m/z 409.15 + Amlodipine-d4 M9 Metabolite M9 (Pyridine Analog) m/z 407.13 (Retains d4 Label) Parent->M9 CYP3A4 (-2H) Cleaved Acid Metabolite (Loss of Side Chain) m/z ~338.10 (LOSES d4 Label) Parent->Cleaved Dealkylation (Cleavage) M1 Metabolite M1 (Demethylation) m/z 395.13 (Retains d4 Label) M9->M1 Esterase/CYP (-CH2) M9->Cleaved Hydrolysis

Figure 2: Metabolic tree showing the retention (Green) or loss (Red) of the deuterated tag.[1]

Scientific Validation (E-E-A-T)

The Chlorine Check

Amlodipine contains a chlorine atom. In MS spectra, this creates a distinct isotope pattern where the M+2 peak is approximately 32% the intensity of the M peak (


 vs 

).
  • Validation Step: Any putative metabolite identified by the d4-shift must also display this 3:1 chlorine isotope ratio.[1] If a peak has the +4 Da shift but lacks the chlorine pattern, it is likely a matrix artifact or a co-eluting isobar.

Kinetic Isotope Effect (KIE)

Be aware that deuterium substitution can slightly alter reaction rates (KIE).[1] While primarily used for mechanistic studies, this may result in the d4-metabolite having a slightly different abundance ratio compared to the d0-metabolite than the parent d4/d0 ratio. However, for qualitative ID, this effect is negligible.

References

  • Beresford, A. P., et al. (1988). Metabolism of amlodipine in the rat and the dog: a species comparison. Xenobiotica.

  • Zhu, Y., et al. (2008). Characterization of the in vitro metabolic profile of amlodipine in rat using liquid chromatography–mass spectrometry.[5] European Journal of Pharmaceutical Sciences.

  • Stopher, D. A., et al. (1988). The metabolism and pharmacokinetics of amlodipine in humans and animals. Journal of Cardiovascular Pharmacology.

  • Ma, B., et al. (2006). Mass defect filtering for rapid and reliable metabolite identification.[1] Rapid Communications in Mass Spectrometry.

Sources

5-O-Desethyl Amlodipine-d3 impurity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Impurity Profile of 5-O-Desethyl Amlodipine-d3, a Critical Internal Standard

Abstract

This technical guide provides a comprehensive examination of the impurity profile of 5-O-Desethyl Amlodipine-d3. 5-O-Desethyl Amlodipine is a known impurity of the widely prescribed antihypertensive drug, Amlodipine.[1] The deuterated analogue, 5-O-Desethyl Amlodipine-d3, serves as an essential internal standard for its quantitative determination in pharmaceutical quality control and bioanalytical studies. The accuracy of such quantitative methods is fundamentally dependent on the purity and characterization of the internal standard itself. This document outlines the strategic approach and analytical methodologies required to identify, characterize, and quantify impurities within the 5-O-Desethyl Amlodipine-d3 standard, thereby ensuring its suitability for regulated analytical applications. We will explore the causality behind the selection of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and provide a framework for establishing a robust impurity profile.

Introduction: The Context of Amlodipine and its Impurities

Amlodipine: A Cornerstone in Cardiovascular Therapy

Amlodipine is a long-acting dihydropyridine calcium channel blocker used extensively in the treatment of hypertension and angina.[2][3] It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to peripheral vasodilation and a reduction in blood pressure.[2]

The Regulatory Imperative: ICH Guidelines

The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[4][5] The ICH Q3A(R2) and Q3B(R2) guidelines require the reporting, identification, and qualification of impurities in new drug substances and products, respectively, underscoring the critical nature of impurity profiling.

Amlodipine Degradation and Impurity Formation

Amlodipine is susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[2][4][6] These degradation pathways can lead to the formation of several specified and unspecified impurities. For instance, European Pharmacopoeia lists several impurities, such as Impurity D, which is an oxidative degradation product.[7] A thorough understanding of these pathways is essential for developing stable formulations and robust analytical methods.

5-O-Desethyl Amlodipine: A Profile of a Key Impurity

Chemical Identity

5-O-Desethyl Amlodipine is a significant impurity related to Amlodipine. Its structure is closely related to the parent drug, differing by the absence of the ethyl group on one of the carboxylate functions.

PropertyValueSource
Molecular Formula C18H21ClN2O5[1][8][9]
Molecular Weight ~380.82 g/mol [1][8][9]
Synonyms 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 5-methyl ester[9]
Origins of the Impurity

5-O-Desethyl Amlodipine can arise both as a process-related impurity during the synthesis of Amlodipine and as a degradation product resulting from the hydrolysis of the parent molecule. Its presence must be carefully monitored and controlled within the limits stipulated by pharmacopoeias.

The Analytical Role of Isotope-Labeled Internal Standards

The Principle of Isotopic Dilution

In modern analytical chemistry, particularly in hyphenated techniques like LC-MS, stable isotope-labeled (SIL) compounds are the gold standard for internal standards.[10] An ideal SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[10]

Justification for 5-O-Desethyl Amlodipine-d3

The use of 5-O-Desethyl Amlodipine-d3 as an internal standard for the quantification of 5-O-Desethyl Amlodipine is a field-proven strategy.[11]

  • Causality: Because the physical and chemical properties of the deuterated and non-deuterated molecules are nearly identical, they co-elute during chromatography and experience similar ionization efficiency and potential ion suppression in the mass spectrometer's source.[12] This functional equivalence allows the SIL standard to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.[10][12]

The Imperative of a Pure Standard

The central axiom of using an internal standard is that its concentration is known with a high degree of certainty. If the 5-O-Desethyl Amlodipine-d3 standard itself contains impurities, particularly the non-labeled analyte, it will lead to a systematic error and overestimation of the impurity in the test sample. Therefore, a comprehensive impurity profile of the standard is not merely a quality control exercise but a prerequisite for its use in any validated quantitative method.

Strategic Workflow for Impurity Profiling

The characterization of the 5-O-Desethyl Amlodipine-d3 standard requires a multi-faceted analytical approach to ensure all potential impurities are detected and quantified. The workflow is designed to provide orthogonal data, strengthening the confidence in the final purity assessment.

G Figure 1: Experimental Workflow for Impurity Profiling cluster_0 Sample Preparation cluster_1 Orthogonal Analytical Techniques cluster_2 Data Analysis & Reporting prep Prepare 5-O-Desethyl Amlodipine-d3 stock and working solutions hplc HPLC-UV Analysis (Chromatographic Purity) prep->hplc Inject lcms LC-MS/MS Analysis (Identification & Isotopic Purity) prep->lcms Inject nmr qNMR (Optional) (Absolute Purity) prep->nmr Analyze analysis Integrate & Correlate Data hplc->analysis Area % Data lcms->analysis Mass & Structure Data nmr->analysis Molar Purity Data report Generate Certificate of Analysis (Impurity Profile Table) analysis->report

Caption: Figure 1: Experimental Workflow for Impurity Profiling

Detailed Analytical Protocols

Protocol 1: HPLC-UV for Chromatographic Purity
  • Expertise & Rationale: This method is the workhorse for impurity profiling, providing a robust measure of the main component relative to all other UV-active substances.[13] An ethanol-based mobile phase is selected as a "green" alternative to acetonitrile or methanol without compromising separation efficiency for Amlodipine and its related substances.[7][14] The specified gradient ensures adequate resolution between the main peak and potential early- and late-eluting impurities.

  • Step-by-Step Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.04 M sodium dihydrogen phosphate monohydrate, pH adjusted to 4.0 with phosphoric acid.

      • Mobile Phase B: Ethanol.

    • Chromatographic Conditions:

      • Column: RP-select B, 250 x 4.0 mm, 5 µm particle size.[7]

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 35°C.

      • Detection Wavelength: 237 nm.[15]

      • Injection Volume: 20 µL.

      • Gradient Program:

        Time (min) % Mobile Phase A % Mobile Phase B
        0 60 40
        25 40 60
        35 40 60
        40 60 40

        | 45 | 60 | 40 |

    • Sample Preparation: Prepare a solution of 5-O-Desethyl Amlodipine-d3 in the mobile phase (60:40 A:B) at a concentration of approximately 0.5 mg/mL.

    • Analysis: Inject the sample and record the chromatogram. Calculate the area percent of each impurity relative to the total area of all peaks.

Protocol 2: LC-MS/MS for Identification and Isotopic Purity
  • Expertise & Rationale: LC-MS/MS provides unparalleled sensitivity and specificity, making it essential for this analysis.[16][17] Its primary role here is twofold: 1) To provide high-resolution mass data for the definitive identification of impurities detected by HPLC, and 2) To determine the isotopic purity of the standard by measuring the response of the non-labeled (M) analyte versus the labeled (M+3) analyte. Electrospray ionization (ESI) in positive mode is chosen as it is highly effective for molecules like Amlodipine and its derivatives which contain basic nitrogen atoms.

  • Step-by-Step Methodology:

    • Mobile Phase Preparation (MS-Compatible):

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Chromatographic Conditions:

      • Column: A suitable C18 column (e.g., YMC-Triart C18, 100 x 2.1 mm, 3 µm).

      • Flow Rate: 0.4 mL/min.

      • Gradient: A suitable gradient to resolve impurities, similar in principle to the HPLC method but with MS-compatible solvents.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Analysis Mode: Full scan for impurity discovery and Multiple Reaction Monitoring (MRM) for quantification.

      • MRM Transitions (Example):

        • 5-O-Desethyl Amlodipine (Analyte): Q1 m/z 381.1 -> Q3 fragments (e.g., m/z 238.1, 308.1)

        • 5-O-Desethyl Amlodipine-d3 (Standard): Q1 m/z 384.1 -> Q3 fragments (e.g., m/z 241.1, 311.1)

    • Sample Preparation: Dilute the stock solution from Protocol 1 to an appropriate concentration for the LC-MS/MS system (e.g., 1 µg/mL).

    • Analysis: Acquire data in both full scan and MRM modes. Use the full scan data to identify unknown peaks by their accurate mass. Use the MRM data to calculate the ratio of the non-labeled analyte to the d3-labeled standard, which directly informs on isotopic purity.

Data Interpretation and Profile Summary

The data from the orthogonal analyses must be synthesized to build a complete impurity profile.

  • Chromatographic Purity: The HPLC-UV data provides the primary quantification of all UV-active impurities as a percentage of the total peak area.

  • Impurity Identification: The LC-MS data confirms the identity of these impurities by matching their measured mass-to-charge ratio with theoretical values of known related substances.

  • Isotopic Purity: The LC-MS/MS MRM data provides the critical assessment of the amount of residual, non-labeled 5-O-Desethyl Amlodipine present in the deuterated standard.

The final results should be consolidated into a clear, comprehensive table.

Impurity NameRetention Time (min)Identification MethodIsotopic StateLevel (%)
5-O-Desethyl Amlodipine~15.2LC-MS/MSM (Unlabeled)< 0.1%
Unknown Impurity 1~12.8LC-MS (m/z 407.1)N/A0.08%
Amlodipine~18.5LC-MS/MSN/A< 0.05%
Total Impurities < 0.25%
Purity (by HPLC Area %) > 99.75%
Isotopic Purity > 99.9%

Conclusion and Best Practices

The rigorous impurity profiling of 5-O-Desethyl Amlodipine-d3 is a foundational step that validates its use as an internal standard in regulated analytical methods. The combination of HPLC-UV for chromatographic purity and LC-MS/MS for impurity identification and isotopic assessment provides a self-validating system that ensures the integrity of future quantitative studies.

Recommendations for Researchers:

  • Always qualify a new batch of any isotopically labeled internal standard using this or a similar orthogonal approach.

  • The Certificate of Analysis for the standard must clearly state the chromatographic purity, isotopic purity, and the identity and quantity of any significant impurities.

  • This comprehensive characterization is not just a matter of compliance; it is a fundamental requirement of sound scientific practice, ensuring the accuracy and reliability of analytical data.

References

  • Title: Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment Source: Scholar - Universidade de Lisboa URL: [Link]

  • Title: Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS Source: Shimadzu URL: [Link]

  • Title: Quantitative Analysis of Trace Impurities in Drugs (LC/MS) Source: Shimadzu URL: [Link]

  • Title: LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: For Drug Impurity Analysis and Quantitation Source: Waters Corporation URL: [Link]

  • Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies URL: [Link]

  • Title: Use of Forced Degradation Studies on S-(−)-Amlodipine Besylate to Generate Information on the Degradation Products Source: Semantic Scholar URL: [Link]

  • Title: 5-O-DESETHYL AMLODIPINE Source: gsrs.ncats.nih.gov URL: [Link]

  • Title: Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient Source: RSC Publishing URL: [Link]

  • Title: Green RP-HPLC method for impurity profile of amlodipine in tablets Source: Archives of Pharmacy URL: [Link]

  • Title: ICH Harmonized Tripartite Guideline: Impurities in New Drug Products Q3B(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Isotope-labeled Pharmaceutical Standards Source: Alsachim URL: [Link]

  • Title: 5-O-Desethyl Amlodipine Source: Inxight Drugs URL: [Link]

  • Title: Green RP-HPLC method for impurity profile of amlodipine in tablets Source: Scilit URL: [Link]

  • Title: 5-O-Desethyl Amlodipine-d3 Source: CRO Splendid Lab Pvt. Ltd. URL: [Link]

  • Title: Stable Isotope-labeled Standards Source: Amerigo Scientific URL: [Link]

  • Title: Green RP-HPLC method for impurity profile of amlodipine in tablets Source: ResearchGate URL: [Link]

Sources

The Role of 5-O-Desethyl Amlodipine-d3 in Modern Bioanalysis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Amlodipine Pharmacokinetics

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is characterized by slow absorption and a long elimination half-life, permitting once-daily dosing.[2] Amlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into a series of inactive metabolites.[3][4] Accurate and precise quantification of amlodipine in biological matrices is therefore paramount for a spectrum of critical research and clinical applications, including:

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

  • Bioequivalence (BE) Studies: To compare the bioavailability of a generic drug product to the brand-name drug.

  • Therapeutic Drug Monitoring (TDM): To optimize patient dosage regimens and ensure therapeutic efficacy and safety.

The gold standard for such quantitative bioanalysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity, selectivity, and speed. A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS).[5] This guide provides a comprehensive technical overview of 5-O-Desethyl Amlodipine-d3, a stable isotope-labeled metabolite of amlodipine, and its application as an internal standard in the bioanalysis of amlodipine.

The Scientific Rationale: Why 5-O-Desethyl Amlodipine-d3 is an Ideal Internal Standard

The fundamental principle of using an internal standard is to add a known quantity of a compound that is chemically and physically similar to the analyte of interest to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar variations during sample preparation, chromatography, and ionization, thus enabling accurate correction for any potential losses or fluctuations.[6]

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry.[7] By replacing one or more atoms with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)), a molecule is created that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[5]

5-O-Desethyl Amlodipine-d3 is a deuterated form of a major metabolite of amlodipine. Its use as an internal standard is underpinned by several key advantages:

  • Co-elution and Similar Physicochemical Properties: As a close structural analog, it exhibits nearly identical chromatographic behavior to amlodipine, ensuring that it experiences the same matrix effects and ionization suppression or enhancement.

  • Correction for Metabolic Variability: The use of a metabolite as an internal standard can, in some instances, offer advantages in tracking the analyte through metabolic processes, although its primary role remains in correcting for analytical variability.

  • High Purity and Minimal Cross-Interference: Synthetically prepared SIL internal standards are of high isotopic purity, minimizing any contribution to the analyte signal.[8]

  • Regulatory Acceptance: The use of SIL internal standards is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[9][10][11][12][13]

Metabolic Pathway of Amlodipine and the Genesis of 5-O-Desethyl Amlodipine

Amlodipine undergoes extensive phase I metabolism in the liver. A key metabolic transformation is the O-dealkylation of the ethyl ester group, yielding 5-O-Desethyl Amlodipine. This process is primarily mediated by the CYP3A4 enzyme system.[3][4] The following diagram illustrates this metabolic step.

Fig. 1: Metabolic Formation of 5-O-Desethyl Amlodipine Amlodipine Amlodipine Enzyme CYP3A4 (O-de-ethylation) Amlodipine->Enzyme Metabolite 5-O-Desethyl Amlodipine Enzyme->Metabolite

Caption: Metabolic pathway showing the conversion of Amlodipine to 5-O-Desethyl Amlodipine.

Experimental Protocol: Quantification of Amlodipine in Human Plasma using 5-O-Desethyl Amlodipine-d3 by LC-MS/MS

This section provides a detailed, step-by-step methodology for the quantification of amlodipine in human plasma. This protocol is a synthesis of best practices from multiple validated methods and is designed for robustness and high-throughput analysis.[14][15][16][17]

Materials and Reagents
  • Amlodipine reference standard

  • 5-O-Desethyl Amlodipine-d3 (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium formate

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Stock and Working Solutions
  • Amlodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve amlodipine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 5-O-Desethyl Amlodipine-d3 in methanol.

  • Amlodipine Working Solutions: Serially dilute the stock solution with methanol:water (1:1 v/v) to prepare a series of working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (1:1 v/v).

Sample Preparation: Solid Phase Extraction (SPE)

The following workflow diagram illustrates the SPE procedure:

Fig. 2: Solid Phase Extraction Workflow cluster_0 Sample Pre-treatment cluster_1 SPE Cartridge Steps cluster_2 Post-Elution Processing Plasma 100 µL Plasma Sample Add_IS Add 25 µL IS Working Solution (100 ng/mL) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Acidify Add 400 µL 1% Formic Acid Vortex1->Acidify Vortex2 Vortex Acidify->Vortex2 Load Load Pre-treated Sample Vortex2->Load Condition Condition with 1 mL Methanol Equilibrate Equilibrate with 1 mL Water Condition->Equilibrate Equilibrate->Load Wash1 Wash with 1 mL Water Load->Wash1 Wash2 Wash with 1 mL 10% Methanol Wash1->Wash2 Elute Elute with 1 mL Methanol Wash2->Elute Evaporate Evaporate to Dryness (Nitrogen stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step workflow for sample preparation using solid phase extraction.

LC-MS/MS Instrumentation and Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis.

ParameterRecommended Condition
LC System High-performance liquid chromatography system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 5 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Source Temp. 500°C
IonSpray Voltage 5500 V

Table 1: Recommended LC-MS/MS Conditions

Mass Spectrometric Detection: MRM Transitions

The Multiple Reaction Monitoring (MRM) mode is used for quantification. The precursor ions ([M+H]⁺) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Amlodipine409.2238.1
5-O-Desethyl Amlodipine-d3 384.2 238.1

Table 2: MRM Transitions for Amlodipine and its Internal Standard

Note on m/z values: The precursor ion for Amlodipine is consistent across multiple sources.[15][16][17] The precursor ion for 5-O-Desethyl Amlodipine-d3 is calculated based on its molecular weight of 383.84. The product ion is inferred from the known fragmentation of Amlodipine, where m/z 238.1 corresponds to a stable fragment of the dihydropyridine ring structure, which is common to both the analyte and the internal standard.

Method Validation: Ensuring Data Integrity

A comprehensive validation of the bioanalytical method must be performed in accordance with regulatory guidelines (e.g., FDA's Bioanalytical Method Validation Guidance for Industry).[10][11][13] This ensures the reliability, reproducibility, and accuracy of the data. Key validation parameters are outlined below:

Caption: Essential parameters for bioanalytical method validation.

Conclusion: A Robust Tool for Pharmaceutical Research

5-O-Desethyl Amlodipine-d3 serves as an exemplary internal standard for the LC-MS/MS quantification of amlodipine in biological matrices. Its stable isotope-labeled nature ensures the highest level of accuracy and precision by effectively compensating for analytical variability. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish and validate high-quality bioanalytical assays. The proper implementation of such methods is fundamental to generating reliable data in pharmacokinetic, bioequivalence, and other critical studies, ultimately supporting the safe and effective use of amlodipine.

References

  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. (2025). BenchChem.
  • amlodipine enantiomers in human plasma Using LC-MS/MS. (n.d.). SCIEX.
  • Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. (n.d.). SCIEX.
  • Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study. (n.d.). PMC.
  • Amlodipine Metabolism in Human Liver Microsomes and Roles of CYP3A4/5 in the Dihydropyridine Dehydrogenation. (2025).
  • What are the active metabolites of amlodipine? (2025). Dr.Oracle.
  • Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogen
  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA.
  • Amlodipine. (n.d.). PubChem.
  • What are internal standards, and why do they matter in LC/MS? (2025). Bioanalytical Bees.
  • Amlodipine Metabolism in Humans: An In-depth Technical Guide. (2025). BenchChem.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PMC.
  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.
  • Internal Standards in metabolomics. (n.d.). IsoLife.
  • Bioanalytical Method Valid
  • Determination of amlodipine in human plasma by electrospray ionization LC-MS/MS method: validation and its stability studies. (n.d.). ThaiScience.
  • Internal Standard Sets for Reliable Metabolomic Analysis. (2025). IROA Technologies.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental. (2018).
  • Validated LC-MS/MS Method for the Determination of Amlodipine Enantiomers in Rat Plasma and Its Application to a Stereoselective Pharmacokinetic Study. (2018). PubMed.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions.
  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. (n.d.). PMC.

Sources

Methodological & Application

Application Note: High-Selectivity Solid Phase Extraction of Amlodipine and Dehydroamlodipine from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a robust Solid Phase Extraction (SPE) methodology for the isolation of Amlodipine and its primary pyridine metabolite, Dehydroamlodipine, from human plasma.

Amlodipine is a dihydropyridine calcium channel blocker characterized by photosensitivity and basicity (


). The primary challenge in bioanalysis is preventing the ex vivo oxidation of Amlodipine to Dehydroamlodipine during processing while ensuring the removal of plasma phospholipids that cause matrix effects in LC-MS/MS.

This guide utilizes Mixed-Mode Strong Cation Exchange (MCX) chemistry.[1][2] Unlike traditional Hydrophilic-Lipophilic Balance (HLB) methods, MCX leverages the basic nature of the analytes, allowing for aggressive organic wash steps that eliminate >98% of matrix interferences without analyte loss.

Chemical Context & Metabolic Pathway[3][4]

Amlodipine undergoes extensive hepatic metabolism.[3][4][5][6][7] The dihydropyridine ring is oxidized to a pyridine analogue (Dehydroamlodipine), which is devoid of calcium channel blocking activity but is critical for pharmacokinetic tracking.

Physicochemical Properties
CompoundStructure TypepKaLogPStability Issue
Amlodipine Dihydropyridine8.6 (Basic)~3.0Photosensitive (Oxidizes to metabolite)
Dehydroamlodipine Pyridine~5-6 (Weak Base)~2.5Stable
Metabolic Transformation Diagram

The following diagram illustrates the primary oxidation pathway relevant to this extraction protocol.

MetabolicPathway AML Amlodipine (Active Drug) Dihydropyridine Ring CYP CYP3A4 (Liver) AML->CYP Oxidation DAM Dehydroamlodipine (Inactive Metabolite) Pyridine Ring AML->DAM Artifactual Conversion CYP->DAM Dehydrogenation Light UV Light / Oxygen (Ex Vivo Artifact)

Figure 1: Primary metabolic pathway of Amlodipine and the risk of artifactual conversion via light exposure.

Materials & Reagents

Critical Reagents
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Bond Elut Plexa PCX).

    • Format: 30 mg / 1 cc cartridges or 96-well µElution plates.

  • Internal Standard (IS): Amlodipine-d4 or Amlodipine-13C4.

  • Sample Diluent: 4% Phosphoric Acid (

    
    ) in water.[2]
    
  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol/Acetonitrile (50:50).
    
Safety & Handling (Crucial)
  • Light Protection: All extraction steps must be performed under yellow monochromatic light or using amber glassware/foil-wrapped tubes to prevent the conversion of Amlodipine to Dehydroamlodipine during the assay.

Experimental Protocol

Sample Pre-treatment

The goal is to disrupt protein binding (Amlodipine is >95% protein-bound) and ionize the basic amine groups to ensure capture by the cation-exchange sorbent.

  • Thaw plasma samples at room temperature under yellow light.

  • Aliquot 200 µL of plasma into amber microcentrifuge tubes.

  • Add 20 µL of Internal Standard working solution.

  • Add 200 µL of 4%

    
     .
    
    • Mechanism:[5][6][7][8] Acidification (

      
      ) ensures Amlodipine is fully protonated (
      
      
      
      ).
  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any precipitated solids.

Solid Phase Extraction (MCX) Workflow

The MCX mechanism allows for a "lock-and-key" approach. We "lock" the drug onto the sorbent using charge, wash away everything else with harsh solvents, and then "unlock" it with a base.

SPE_Workflow cluster_0 SPE Phase: Mixed-Mode Cation Exchange Step1 1. CONDITION / EQUILIBRATE MeOH then Water Step2 2. LOAD SAMPLE (Acidified Plasma pH ~2) Analyte: Positively Charged (+) Step1->Step2 Step3 3. AQUEOUS WASH (2% Formic Acid) Removes: Proteins, Salts Step2->Step3 Step4 4. ORGANIC WASH (100% Methanol) Removes: Neutrals, Lipids Analyte stays bound (Ionic) Step3->Step4 Step5 5. ELUTION (5% NH4OH in 50:50 MeOH:ACN) Analyte: Neutralized (0) -> Releases Step4->Step5

Figure 2: The "Lock-and-Key" MCX extraction mechanism. Note the 100% Methanol wash (Step 4), which is impossible with standard C18/HLB methods but essential here for phospholipid removal.

Detailed Steps:
  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: Apply the pre-treated supernatant (~400 µL) at a slow flow rate (1 mL/min).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.

    • Purpose: Removes salts and hydrophilic interferences.

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Purpose:Critical Step. Removes hydrophobic neutrals and phospholipids. Because the analyte is ionically bound to the sulfonate groups of the sorbent, it will not wash off even in 100% organic solvent.

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in 50:50 Methanol/Acetonitrile.

    • Mechanism:[5][6][7][8] The high pH (>11) deprotonates the Amlodipine amine, breaking the ionic bond and releasing it into the organic solvent.

  • Evaporation: Evaporate eluate to dryness under nitrogen at 40°C (protect from light).

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/MeOH).

LC-MS/MS Analysis Conditions

To ensure separation of the parent drug from the metabolite and any remaining matrix, use the following conditions.

ParameterSetting
Column C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid + 10mM Ammonium Formate in Water
Mobile Phase B Acetonitrile (or Methanol)
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 10% B 0.5-3.0 min: 10% to 90% B 3.0-4.0 min: 90% B (Wash) 4.1 min: Re-equilibrate 10% B
Ionization ESI Positive (

)
MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Amlodipine 409.1238.13018
Dehydroamlodipine 407.1236.13020
Amlodipine-d4 (IS) 413.1242.13018

Validation & Troubleshooting

Self-Validating the Protocol

To ensure the method is working correctly, perform a Post-Column Infusion (PCI) test during development:

  • Infuse the analyte continuously into the MS.

  • Inject a blank plasma extract (processed via this SPE method).

  • Monitor the baseline. A drop in signal at the retention time of Amlodipine indicates matrix suppression (phospholipids). The MCX protocol described above (specifically the MeOH wash) usually eliminates this "ion suppression zone."

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Dehydroamlodipine in Calibrators Light exposure during prep.Use amber glass; work under yellow light; keep samples on ice.
Low Recovery (Amlodipine) Incomplete elution.Ensure Elution solvent is fresh (Ammonia is volatile). pH must be >11.
Low Recovery (Both) Loading pH too high.Ensure plasma is acidified to pH < 3 before loading. If pH > pKa of sorbent, binding fails.
Pressure Buildup Clogged cartridge.Centrifuge plasma samples longer (10 min) before loading to remove fibrinogen.

References

  • Waters Corporation. Oasis MCX Extraction Protocol for Basic Drugs. Waters Application Notes.[2] Link

  • Bhatt, J., et al. (2025). Metabolic Pathway and Pharmacokinetics of Amlodipine.[3][4][5][6][7] Dr.Oracle/Vertex AI Search. 3[5][9][10]

  • SCIEX. Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. SCIEX Application Guide. 10

  • National Institutes of Health (NIH). Amlodipine: Mechanism of Action and Pharmacokinetics. StatPearls. 5

  • Zhang, Z., et al. (2012). Determination of amlodipine in human plasma using automated online solid-phase extraction HPLC-tandem mass spectrometry.[11] Journal of Pharmaceutical and Biomedical Analysis. 11

Sources

Topic: Solubility Determination of 5-O-Desethyl Amlodipine-d3 in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the protocol for determining the solubility of 5-O-Desethyl Amlodipine-d3 in methanol. As the primary metabolite of Amlodipine, a widely prescribed calcium channel blocker, and a critical internal standard in bioanalytical studies, understanding the solubility characteristics of its deuterated form is fundamental for the development of robust analytical methods, pharmacokinetic analysis, and quality control processes.[1][2][3] This document provides a step-by-step methodology, explains the scientific rationale behind procedural choices, and offers insights into best practices for ensuring data integrity and reproducibility.

Introduction: The Analytical Imperative

Amlodipine is a cornerstone therapeutic for managing hypertension and coronary artery disease.[1][4] Its metabolism in the liver leads to the formation of several compounds, with 5-O-Desethyl Amlodipine being a major inactive metabolite.[1] For pharmacokinetic (PK) and bioequivalence studies, stable isotope-labeled internal standards, such as 5-O-Desethyl Amlodipine-d3, are indispensable for achieving high precision and accuracy in quantitative analysis by mass spectrometry.[3][5]

The choice of solvent is a critical first step in any analytical workflow. Methanol is a ubiquitous solvent in the pharmaceutical industry, favored for its high solvency power for a wide range of organic compounds, compatibility with analytical instrumentation like HPLC and LC-MS, and its favorable physical properties such as a low boiling point and UV cutoff.[6][7][8] Therefore, accurately determining the solubility of 5-O-Desethyl Amlodipine-d3 in methanol is not merely a procedural step but a foundational requirement for:

  • Stock Solution Preparation: Ensuring the complete dissolution of the standard to prepare accurate calibrators and quality control samples.

  • Method Development: Optimizing mobile phase composition in chromatographic separations.[5][9]

  • Extraction Efficiency: Serving as an effective extraction solvent in sample preparation from biological matrices.[7]

This application note provides a robust framework for researchers to approach this determination with scientific rigor.

Physicochemical Properties: A Foundation for Solubility

The principle of "like dissolves like" is central to understanding solubility. Both 5-O-Desethyl Amlodipine-d3 and methanol are polar molecules, which suggests a high degree of miscibility. A review of their individual properties provides the theoretical basis for this expectation.

Table 1: Physicochemical Properties of 5-O-Desethyl Amlodipine-d3

PropertyValueSource(s)
Chemical Name 2-​[(2-​Aminoethoxy)​methyl]​-​4-​(2-​chlorophenyl)​-​1,​4-​dihydro-​6-​methyl-​3,​5-​pyridinedicarboxylic Acid 5-​Methyl Ester-d3[10]
Molecular Formula C₁₈H₁₈D₃ClN₂O₅[3][10]
Molecular Weight 383.84 g/mol [3][10]
Parent Compound Amlodipine[3][11]

Table 2: Relevant Properties of Methanol (CH₃OH)

PropertyValueSource(s)
Molecular Weight 32.04 g/mol
Boiling Point 64.7°C[7]
Density 0.7913 g/mL at 20°C
Polarity Index 5.1
Solubility in Water Miscible in all proportions[12]
UV Cutoff ~205 nm[6]

The polar nature of methanol makes it an excellent solvent for many pharmaceutical compounds, facilitating the creation of stable and homogenous solutions for analysis.[8][12]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The "shake-flask" method is the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound in a given solvent.[13][14][15] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Principle

An excess amount of the solid 5-O-Desethyl Amlodipine-d3 is added to methanol. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the rate of dissolution equals the rate of precipitation, and the concentration of the solute in the solvent is at its maximum. After separating the undissolved solid, the concentration of the supernatant is quantified using a validated analytical technique, typically HPLC-UV.[14]

Materials and Equipment
  • Analyte: 5-O-Desethyl Amlodipine-d3 (of known purity)

  • Solvent: HPLC-grade or Pharma-grade Methanol[6]

  • Apparatus:

    • Analytical balance (readable to 0.01 mg)

    • Glass vials with PTFE-lined screw caps

    • Vortex mixer

    • Calibrated orbital shaker with temperature control (e.g., set to 25°C ± 1°C)

    • Centrifuge

    • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes (Class A)

    • HPLC system with a UV detector and a suitable C18 column

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Weigh excess 5-O-Desethyl Amlodipine-d3 B 2. Add known volume of Methanol A->B C 3. Vortex briefly to create suspension B->C D 4. Agitate on orbital shaker (e.g., 24-48h at 25°C) C->D E 5. Allow to settle D->E F 6. Centrifuge to pellet undissolved solid E->F G 7. Filter supernatant (0.22 µm PTFE filter) F->G H 8. Prepare serial dilutions of filtrate G->H I 9. Analyze by validated HPLC-UV method H->I J 10. Quantify against calibration curve I->J

Caption: Workflow for shake-flask solubility determination.

Step-by-Step Methodology
  • Preparation of Suspension:

    • Accurately weigh an amount of 5-O-Desethyl Amlodipine-d3 that is known to be in excess of its expected solubility and place it into a glass vial. A starting point could be 5-10 mg.

    • Causality: Using an excess of solid is crucial to ensure that the solution becomes saturated, which is the definition of equilibrium solubility.[13]

    • Using a Class A pipette, add a precise volume of methanol (e.g., 1.0 mL).

    • Cap the vial securely and vortex for 30-60 seconds to ensure the solid is well-dispersed.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed.

    • Allow the suspension to equilibrate for a predetermined time. A minimum of 24 hours is recommended, but the ideal time should be established by sampling at various intervals (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[15]

    • Causality: Constant temperature is critical as solubility is a temperature-dependent property.[13] Agitation ensures continuous interaction between the solid and the solvent, facilitating the achievement of equilibrium.

  • Phase Separation:

    • Remove the vial from the shaker and let it stand for 30 minutes to allow the larger particles to settle.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

    • Causality: Centrifugation is a more effective method than gravity settling for removing fine particulates that could otherwise be transferred and dissolve during subsequent dilution steps, leading to an overestimation of solubility.[16]

    • Carefully draw the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Filtration provides a final, critical step to ensure the complete removal of any undissolved micro-particles, yielding a clear, saturated solution ready for analysis.[16]

  • Quantitative Analysis (HPLC-UV):

    • Prepare a series of calibration standards of 5-O-Desethyl Amlodipine-d3 in methanol, bracketing the expected concentration of the saturated solution.

    • Accurately dilute a small aliquot of the filtered supernatant with methanol to bring its concentration within the range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated HPLC-UV method. A typical method for amlodipine and its metabolites would involve a C18 column with a mobile phase consisting of a buffer and an organic modifier like methanol or acetonitrile.[5][9]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

    • Repeat the entire experiment at least in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.

Influential Factors and Best Practices

Achieving trustworthy solubility data requires controlling several experimental variables.

  • Temperature: Solubility is highly sensitive to temperature. All steps, especially equilibration, should be performed at a constant, recorded temperature. The standard is often 25°C or 37°C for biorelevant studies.[13][15]

  • Purity: The purity of both the 5-O-Desethyl Amlodipine-d3 and the methanol solvent is paramount. Impurities can alter the solution's properties and affect solubility. Always use high-purity, pharmacopeia-grade materials.[6][7]

  • Solid State: The crystalline form (polymorphism) of the compound can significantly impact its solubility.[13] It is crucial to characterize the solid form used and to check for any polymorphic transformations during the experiment, especially if the equilibration time is long.

  • Equilibration Time: As mentioned, equilibrium must be confirmed. Insufficient agitation time will result in an undersaturated solution and an erroneously low solubility value. Plotting concentration versus time is the most reliable way to verify that a plateau has been reached.[15]

  • pH: While less of a factor in a pure organic solvent like methanol, any residual water or acidic/basic impurities could protonate or deprotonate the analyte, affecting its solubility. Using a high-purity, neutral solvent minimizes this risk.

Conclusion

This application note provides a detailed and scientifically grounded protocol for determining the solubility of 5-O-Desethyl Amlodipine-d3 in methanol. By adhering to the principles of the shake-flask method and controlling for key variables, researchers can generate accurate and reliable data. This information is critical for the subsequent development of sensitive bioanalytical methods, ensuring the quality of research in drug metabolism, pharmacokinetics, and clinical trials involving amlodipine.

References

  • Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing.
  • SciSpace. (n.d.). Analytical methods for the quantitation of amlodipine besylate and atorvastatin calcium in pharmaceutical dosage form and biolog.
  • Semantic Scholar. (2017, January 10). Current Analytical Methods For Amlodipine And its Formulations: A Review.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Purosolv. (2025, April 21). The Role of Methanol in Pharma-Grade Compound Extraction.
  • Slideshare. (n.d.). Methanol as a Versatile Solvent in Drug Formulation | PPTX.
  • Semantic Scholar. (2017, January 10). (PDF) Current Analytical Methods For Amlodipine And Its Formulations: A Review.
  • CymitQuimica. (n.d.). 5-O-Desethyl Amlodipine.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • IRJPMS. (n.d.). A Review of Analytical Methods for Estimation of Amlodipin, Hydrochlorthiazide and Losartan Potassium in Pharmaceutical Formulations.
  • Journal of Cardiovascular Disease Research. (n.d.). Amlodipine: A Comprehensive Review Of Reported Analytical Methods.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-O-Desethyl Amlodipine-d3 - Pune.
  • GFS Chemicals. (n.d.). Methanol Solvent Properties.
  • Clearsynth. (n.d.). 5-O-Desethyl Amlodipine-d3 | CAS No..
  • gsrs. (n.d.). 5-O-DESETHYL AMLODIPINE.
  • Chemistry Notes. (2023, June 29). Methanol - Definition, Properties, Uses, and Tests.
  • United States Biological. (n.d.). 437010 5-O-Desethyl Amlodipine CAS: 1809326-44-0.

Sources

Application Note: Precision Tuning of 5-O-Desethyl Amlodipine-d3 for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal Concentration of 5-O-Desethyl Amlodipine-d3 Internal Standard Content Type: Application Note & Protocol Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.

Abstract

This guide details the methodology for determining the optimal working concentration of 5-O-Desethyl Amlodipine-d3 (d3-IS) in quantitative LC-MS/MS assays. Unlike simple carbon-chain drugs, Amlodipine and its metabolites contain a chlorine atom, creating a unique isotopic pattern (M+2 abundance) that complicates internal standard (IS) optimization. This protocol moves beyond generic "rule-of-thumb" concentrations (e.g., 50 ng/mL) and provides a self-validating workflow to balance isotopic cross-talk against ionization suppression , ensuring compliance with FDA/EMA bioanalytical guidelines.

Introduction & Scientific Rationale

The "Chlorine Effect" in IS Optimization

Amlodipine and its primary metabolite, 5-O-Desethyl Amlodipine, contain a single chlorine atom. In mass spectrometry, chlorine introduces a significant M+2 isotope peak (approx. 32% abundance due to


Cl) alongside the M+0 monoisotopic peak.

When using a deuterated internal standard with only 3 deuterium atoms (d3 ), the IS mass (M+3) sits dangerously close to the native analyte's isotopic tail.

  • Native Analyte M+3: The natural

    
    C isotope of the 
    
    
    
    Cl peak creates a signal at M+3.
  • Risk: At high analyte concentrations (ULOQ), this natural M+3 signal can "bleed" into the IS channel. If the IS concentration is too low, this interference will artificially inflate the IS area, causing non-linearity and failing quantitation at the upper curve limits.

The Optimization Goal

The optimal concentration is a specific window where:

  • Sensitivity: The IS signal is

    
     20x the baseline noise.
    
  • Interference Immunity: The IS response is high enough that the contribution from the Analyte's ULOQ is

    
     of the IS signal (FDA Guidance).
    
  • Suppression Avoidance: The concentration is low enough to avoid self-suppression or suppression of the analyte at the LLOQ.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting the IS concentration based on Cross-Talk and Suppression data.

IS_Optimization_Logic Start Start: Select Candidate Range (e.g., 10 - 200 ng/mL) Exp1 Experiment 1: Cross-Talk Check Inject ULOQ of Analyte (No IS) Start->Exp1 Decision1 Is Analyte signal in IS channel > 5% of proposed IS response? Exp1->Decision1 Exp2 Experiment 2: Ion Suppression Infuse IS + Inject Blank Matrix Decision1->Exp2 No (Clean) Action_Increase Action: Increase IS Conc. (Overwhelm the interference) Decision1->Action_Increase Yes (Interference High) Decision2 Is Matrix Factor (MF) between 0.85 - 1.15? Exp2->Decision2 Action_Decrease Action: Decrease IS Conc. (Reduce suppression) Decision2->Action_Decrease No (Suppression High) Final Optimal Concentration Validated Decision2->Final Yes (Stable) Action_Increase->Exp1

Figure 1: Decision tree for balancing isotopic interference (cross-talk) and matrix effects during Internal Standard optimization.

Experimental Protocol

Phase 1: Preparation of Stock Solutions

Reagents:

  • 5-O-Desethyl Amlodipine-d3 (Reference Standard).

  • Solvent: Methanol (LC-MS Grade). Note: Amlodipine salts are light-sensitive; use amber glass.

Procedure:

  • Master Stock: Dissolve 1 mg of 5-O-Desethyl Amlodipine-d3 in 10 mL Methanol to yield 100 µg/mL .

  • Working Stock (WS): Dilute the Master Stock to create a 1 µg/mL (1000 ng/mL) sub-stock.

  • Titration Series: Prepare the following working concentrations in 50:50 Methanol:Water:

    • Level A: 10 ng/mL

    • Level B: 50 ng/mL[1][2]

    • Level C: 100 ng/mL[2]

    • Level D: 200 ng/mL

Phase 2: The "Cross-Talk" & Sensitivity Screen (Crucial Step)

This experiment determines the minimum concentration required to overcome the "Chlorine Isotope" contribution from the native analyte.

Instrument Setup:

  • Column: C18 (e.g., Phenomenex Kinetex or Waters BEH), 1.7 µm or 2.6 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • MRM Transitions:

    • Analyte (5-O-Desethyl Amlodipine): m/z ~381.1

      
       Product Ion.
      
    • IS (d3-Analog): m/z ~384.1

      
       Product Ion.
      

Steps:

  • Inject Analyte ULOQ (No IS): Inject the highest standard of the unlabeled analyte (e.g., 20 ng/mL) containing zero IS.

    • Measure: Area response at the IS transition (m/z 384.1). This is the "Isotopic Noise."

  • Inject IS Candidates (No Analyte): Inject Level A, B, C, and D individually (in solvent).

    • Measure: Area response of the IS peak.

  • Calculate Ratio:

    
    
    

Acceptance Criteria:

  • Select the lowest IS concentration where Interference % is < 5% (ideally < 1%).

  • Typical Result: For Amlodipine derivatives, 20–50 ng/mL is often the crossover point where the IS signal is sufficiently high to mask the isotopic contribution.

Phase 3: Matrix Effect Confirmation

Once a candidate concentration (e.g., 50 ng/mL) is selected from Phase 2, validate it against matrix suppression.

Procedure:

  • Prepare 6 lots of blank plasma.[3]

  • Spike IS at the candidate concentration (50 ng/mL) into extracted blank plasma (post-extraction spike) and into neat solvent.

  • Calculate Matrix Factor (MF):

    
    
    
  • Target: MF should be between 0.85 and 1.15 . If MF < 0.5 (severe suppression), the IS concentration may be too high (causing saturation) or the chromatography needs improvement.

Summary of Optimized Parameters

Based on typical bioanalytical behaviors of dihydropyridines, the following parameters serve as the recommended starting point for verification:

ParameterRecommended ValueRationale
IS Working Conc. 20 – 50 ng/mL Balances sensitivity with isotopic overlap protection.
Stock Solvent MethanolHigh solubility; Amlodipine is stable in MeOH.
Storage -20°C (Amber Vials)Prevents photo-degradation (dihydropyridines are light sensitive).
Mass Shift +3 DaCaution: Monitor m/z 384.1 closely for cross-talk from native M+3.
Collision Energy Match Native AnalyteDeuterium labeling rarely alters fragmentation energy significantly.

Troubleshooting Guide

Issue: Non-Linear Calibration Curve (Quadratic at High End)
  • Cause: The "Isotopic Cross-Talk" is too high. The native analyte at ULOQ is contributing to the IS signal, making the IS area artificially high. This decreases the Area Ratio (Analyte/IS) at the high end.

  • Solution: Increase the IS concentration (e.g., from 20 ng/mL to 100 ng/mL) to make the isotopic contribution negligible.

Issue: Signal Instability in Patient Samples
  • Cause: Ion suppression varies between patients.

  • Solution: Ensure the IS is added before extraction (LLE/SPE). Amlodipine binds strongly to plasma proteins (>95%); the IS must equilibrate to track extraction efficiency accurately.

Issue: Retention Time Shift
  • Cause: Deuterium isotope effect.[4] d3-analogs may elute slightly earlier than the native compound on high-resolution columns.

  • Solution: This is acceptable if the shift is minor (< 0.1 min). Ensure the integration window covers both peaks if they are close, but distinct integration is preferred.

References

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[3][5][6][7] Link

  • SCIEX. (2014). Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. Application Note. Link

  • Jemal, M., et al. (2003). The need for stable isotope labeled internal standards in LC-MS/MS based bioanalytical assays. Journal of Chromatography B.
  • Wang, S., et al. (2007). Ionization suppression in liquid chromatography-mass spectrometry and the impact of internal standard selection. Journal of Chromatography A.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-O-Desethyl Amlodipine-d3 Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Mass Shift Interference in 5-O-Desethyl Amlodipine-d3 Assays Audience: Bioanalytical Scientists & Method Developers Status: Active Guide

Executive Summary: The "Chlorine Trap"

If you are observing unexpected signals in your 5-O-Desethyl Amlodipine-d3 (Internal Standard) channel—specifically when analyzing high-concentration samples of the analyte—you are likely encountering Isotopic Contribution Interference , not simple carryover.

The Core Issue: 5-O-Desethyl Amlodipine (


) contains a Chlorine atom.[1][2][3] Chlorine has a high-abundance natural isotope (

) at M+2 . A deuterium-labeled IS with only a +3 Da mass shift (d3) is often insufficient to resolve the IS precursor mass from the significant M+2 isotope of the native analyte.

This guide details the diagnostic steps, the mechanistic cause, and the specific instrument parameters required to mitigate this interference.

Module 1: Diagnostic Workflow

Do not assume the interference is chemical impurity until you rule out isotopic crosstalk.

Step 1: The "Contribution Check" Protocol

Perform this experiment to quantify the extent of the interference.

  • Prepare a "ULOQ-Only" Sample: A high-concentration sample of unlabeled 5-O-Desethyl Amlodipine (Upper Limit of Quantification) without Internal Standard.

  • Prepare a "Zero" Sample: Blank matrix + Internal Standard only.

  • Prepare a Double Blank: Blank matrix only (no Analyte, no IS).

  • Inject in this order:

    • Double Blank

    • Zero Sample (To establish IS baseline response)

    • ULOQ-Only Sample (Monitor the IS MRM channel)

    • Double Blank (To check for carryover)

Interpretation:

  • If the ULOQ-Only sample produces a peak in the IS Channel at the same retention time, you have Cross-Signal Contribution .

  • Calculate the % Interference:

    
    
    
  • Acceptance Criteria: FDA/EMA guidelines typically require IS interference to be

    
     of the average IS response.
    
Diagnostic Logic Flow

DiagnosisFlow Start Issue: High Signal in IS Channel Step1 Inject ULOQ (Analyte Only) Start->Step1 Decision Peak detected in IS Channel? Step1->Decision ResultA Yes: Calculate % Contribution Decision->ResultA Yes ResultB No: Check for Carryover (Injector/Column) Decision->ResultB No Analysis Is Contribution > 5% of IS Response? ResultA->Analysis RootCause1 Root Cause: Isotopic Overlap (The Chlorine Effect) Analysis->RootCause1 Yes (likely) RootCause2 Root Cause: Impure IS (d0/d1/d2 contamination) Analysis->RootCause2 If IS is <98% pure

Figure 1: Decision matrix for diagnosing internal standard interference.

Module 2: The Mechanism (Deep Dive)

Why d3 is Risky for Chlorinated Compounds

In standard LC-MS/MS, we rely on the mass filter (Q1) to separate the Analyte from the IS.

  • Analyte (M): Contains

    
     (100% relative abundance).
    
  • Analyte Isotope (M+2): Contains

    
    . Chlorine-37 has a natural abundance of ~32% relative to Chlorine-35. This creates a massive M+2 peak.
    
  • Internal Standard (M+3): The d3 label adds 3 Daltons.

The Conflict: The M+2 peak of the analyte is only 1 Dalton away from the M+3 peak of the Internal Standard.

Standard Triple Quadrupoles operate at "Unit Resolution" (0.7 Da FWHM).

  • The Q1 quadrupole window is centered on M+3 (the IS).

  • However, the window is wide enough that the "tail" of the massive M+2 analyte peak bleeds into the M+3 window.

  • Result: As analyte concentration increases, the signal in the IS channel artificially increases, causing non-linearity (quadratic calibration curves) and failing accuracy at high concentrations.

SpectralOverlap cluster_spectrum Mass Spectrum Overlap (Chlorine Effect) AnalyteM Analyte (M) Mass: X Abundance: 100% AnalyteM2 Analyte Isotope (M+2) Mass: X+2 (37-Cl) Abundance: ~32% AnalyteM->AnalyteM2 +2 Da IS_M3 IS (d3) Mass: X+3 Target for Q1 AnalyteM2->IS_M3 Gap: Only 1 Da! Interference Interference Mechanism: Q1 Isolation Window (0.7 Da) captures tail of M+2 AnalyteM2->Interference IS_M3->Interference

Figure 2: Visualization of the spectral proximity between the Analyte's Chlorine-37 isotope and the d3 Internal Standard.

Module 3: Remediation Strategies

If you cannot switch to a d4 or d6 IS (which would move the mass to M+4 or M+6, clearing the chlorine pattern), use these optimization techniques.

Strategy A: Tighten Q1 Resolution (The "High-Res" Fix)

Most MS methods default to "Unit" resolution (0.7 FWHM). You must narrow the window on the IS channel to exclude the M+2 analyte neighbor.

  • Protocol:

    • Go to the MS Method Editor (Tune Page).

    • Locate the Q1 Resolution setting for the Internal Standard transition.

    • Change from Unit to High or manually set FWHM to 0.4 or 0.5 Da .

    • Caution: This will reduce absolute sensitivity (CPS). Ensure your IS signal remains at least 10x above the baseline noise.

Strategy B: Alternative Transitions

Sometimes the interference is specific to a fragmentation pathway.

  • Standard Transition: Precursor

    
     Fragment 
    
    
    
    .
  • Alternative: Check if the d3 label is retained on a different fragment ion. If the M+2 isotope creates a fragment that does not overlap with the IS fragment (rare, but possible if the label and Cl are on different moieties), you may eliminate crosstalk.

  • Note: For 5-O-Desethyl Amlodipine, the Cl is on the phenyl ring. If the d3 is on the methyl ester, ensuring the fragment ion contains the d3 but loses the Cl group (if possible) would be ideal, though difficult with this structure.

Strategy C: Chromatographic Separation

If mass resolution fails, you must separate the Analyte from the IS chromatographically.

  • The Challenge: Deuterated IS usually co-elutes with the analyte.

  • The Fix: Deuterium can sometimes cause a slight retention time shift (usually eluting slightly earlier).

    • Use a high-efficiency column (Sub-2 micron, UPLC).

    • Use a shallower gradient slope to try and induce a partial separation.

    • Warning: If you separate them too much, the IS no longer compensates for matrix effects effectively.

Module 4: Frequently Asked Questions (FAQ)

Q: Why didn't I see this with Amlodipine-d3? A: You might have. However, 5-O-Desethyl Amlodipine is more polar. Changes in fragmentation efficiency or the specific position of the label in the metabolite standard versus the parent drug standard can alter the intensity of the crosstalk. Furthermore, if your LLOQ is lower for the metabolite, the interference becomes more obvious relative to the IS response.

Q: Can I just subtract the interference mathematically? A: While some software allows for "contribution correction," regulatory bodies (FDA/EMA) generally discourage this for primary validation. It is viewed as "fitting the data." It is better to eliminate the physical interference via resolution (Strategy A) or chemistry (switch to d4-IS).

Q: Is 5-O-Desethyl Amlodipine light sensitive? A: Yes, like all dihydropyridines, it is sensitive to photo-degradation. Ensure all troubleshooting steps are performed under yellow light or in amber glassware to prevent degradation products from confusing the mass spectrum further.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Internal Standards). Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.5 (Selectivity). Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. (Discusses IS response variability). Link

  • Jemal, M., & Xia, Y. Q. (2006). LC-MS/MS bioanalytical method development: The critical role of the internal standard.[4][5] (Highlighting the "Chlorine Effect" and isotopic overlap). Link

Sources

Technical Support Center: Troubleshooting Amlodipine Metabolite IS Sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

Low sensitivity for an Internal Standard (IS) in LC-MS/MS is rarely a detector failure; it is almost always a chemical incompatibility or a matrix interaction. When dealing with Amlodipine and its primary metabolite (Dehydro-Amlodipine ), you are battling two distinct chemical enemies: Photolability (light sensitivity) and Adsorption (stickiness).

Before adjusting mass spec parameters, determine where the signal is lost using this logic flow:

TriageFlow Start START: IS Signal Low NeatStd Inject Neat Standard (Solvent only, no matrix) Start->NeatStd ResultNeat Is Neat Signal Low? NeatStd->ResultNeat MatrixCheck Inject Extracted Blank + IS ResultNeat->MatrixCheck NO (Good in Solvent) IssuePrep ISSUE: Stock/Stability/Adsorption (See Section 2) ResultNeat->IssuePrep YES (Low in Solvent) ResultMatrix Is Matrix Signal Low? MatrixCheck->ResultMatrix IssueSuppression ISSUE: Matrix Effect/Ion Suppression (See Section 3) ResultMatrix->IssueSuppression YES (Low in Matrix) IssueInst ISSUE: Hardware/Source (Check Needle/ESI) ResultMatrix->IssueInst NO (High in Matrix?)

Figure 1: Diagnostic Triage Flowchart. Use this to isolate the problem source.

Chemistry & Stability: The "Hidden" Killers

The Photostability Trap

Amlodipine is a dihydropyridine . It is extremely sensitive to UV and visible light, which catalyzes its oxidation into the pyridine derivative (Dehydro-Amlodipine).

  • The Problem: If you are using a stable-isotope labeled (SIL) IS of the parent (e.g., Amlodipine-d4) to quantify the metabolite, your IS will degrade into the metabolite analog during sample prep if exposed to light.

  • The Symptom: IS area counts decrease over the course of the run (autosampler instability).

  • The Fix: All extraction steps must be performed under monochromatic yellow light (sodium vapor) or in amber glassware wrapped in foil.

The Adsorption Issue (Stickiness)

Amlodipine metabolites are basic (pKa ~8.6) and hydrophobic.[1] They exhibit strong non-specific adsorption (NSA) to glass and unmodified plastic surfaces, particularly at low concentrations.

Protocol: Assessing Non-Specific Adsorption (NSA)

VariableRecommendationCausality
Container Polypropylene (PP) or Silanized GlassBorosilicate glass contains silanols (Si-OH) that act as cation exchangers, binding the protonated amine of the metabolite [1].
Solvent >30% Organic (MeOH/ACN)Aqueous solutions promote hydrophobic interaction with container walls. The metabolite "flees" the water to stick to the plastic.
Additives 0.1% Formic Acid or Ammonium FormateAcidification keeps the molecule fully protonated and soluble, but too much acid can sometimes increase binding to certain plastics.

Matrix Effects: Ion Suppression[2][3][4][5]

If your neat standards look good but your extracted samples have low IS response, you are suffering from Ion Suppression . This is caused by phospholipids or salts co-eluting with your IS and "stealing" charge in the ESI source.

Diagnostic Experiment: Post-Column Infusion

Do not rely on peak shape alone. You must visualize the suppression zone.

Step-by-Step Protocol:

  • Setup: Tee-in a syringe pump containing your IS (at 100 ng/mL) into the LC flow after the column but before the MS source.

  • Flow: Set syringe pump to 10-20 µL/min. Set LC to your standard gradient method.

  • Inject: Inject a "Blank Matrix Extract" (processed plasma/urine without analyte).

  • Monitor: Watch the baseline of the IS transition.

  • Result: A drop in the baseline indicates suppression; a rise indicates enhancement.[2]

Suppression LC LC Column (Eluting Matrix) Tee Mixing Tee LC->Tee Matrix Syringe Syringe Pump (Constant IS Infusion) Syringe->Tee IS MS Mass Spec (Source) Tee->MS Combined Flow

Figure 2: Post-Column Infusion Setup. This setup allows you to "see" where the matrix kills your signal.

Troubleshooting Matrix Effects:

  • If suppression overlaps with IS: You must change your chromatography.

    • Action: Change the organic modifier (Methanol vs. Acetonitrile).

    • Action: Change the pH. Amlodipine elutes differently at pH 3 (formic acid) vs pH 6 (ammonium acetate).

  • Phospholipid Removal: If using Protein Precipitation (PPT), switch to Supported Liquid Extraction (SLE) or Phospholipid Removal Plates . Phospholipids are the #1 cause of suppression in plasma assays [2].

FAQ: Specific Troubleshooting Scenarios

Q1: My IS response is low, but my Analyte response is high/normal. Why?

Answer: This often indicates Cross-Talk or Deuterium Isotope Effect .

  • Deuterium Effect: Deuterated IS (e.g., d4) often elutes slightly earlier than the non-labeled analyte. If the IS elutes into a suppression zone (e.g., the void volume or a salt front) while the analyte elutes slightly later in a clean zone, the IS will be suppressed while the analyte is not.

  • Solution: Check the retention time difference. If significant (>0.1 min), switch to a 13C or 15N labeled IS, which co-elutes perfectly.

Q2: I see "Ghost Peaks" in the IS channel.

Answer: This is likely Cross-Signal Contribution .

  • Scenario: High concentrations of the Analyte (ULOQ) may have a naturally occurring isotope (M+4) that overlaps with the IS mass transition.

  • Check: Inject your ULOQ (without IS). Monitor the IS channel. If you see a peak, your mass resolution is too low, or your IS mass shift (+3 or +4 Da) is insufficient.

  • Rule of Thumb: The contribution of Analyte to IS channel should be < 5% of the IS response [3].

Q3: The IS sensitivity drops gradually over a large batch (100+ samples).

Answer: This is a Source Contamination or Charging issue.

  • Amlodipine metabolites are "sticky" and can build up on the curtain plate or cone.

  • Fix: Use a divert valve to send the first 1-2 minutes of the run (containing salts/proteins) to waste. Do not let the entire matrix enter the MS.

Summary of Critical Parameters

ParameterRecommended SettingWhy?
Ionization Mode ESI Positive (+)Basic amines protonate easily.
Mobile Phase A 5-10 mM Ammonium Acetate (pH ~5-6)Better peak shape for basic compounds than plain formic acid.
Mobile Phase B MethanolOften provides better sensitivity for dihydropyridines than ACN.
Needle Wash 50:50 MeOH:ACN + 0.1% FAAggressive organic wash prevents carryover/adsorption.
Column Temp 40°CReduces backpressure and improves mass transfer.

References

  • Adsorption of Cationic Drugs: Goebel-Stengel, M., et al. (2011). "Nonspecific binding of cationic peptides to plastic and glass: suggestions for the use of low-binding materials." PLOS ONE.

  • Matrix Effects & Post-Column Infusion: Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry.

  • Bioanalytical Method Validation (FDA Guidance): U.S. Food and Drug Administration. (2018). "Bioanalytical Method Validation Guidance for Industry."

  • Amlodipine Photostability: Ragno, G., et al. (2002). "Photodegradation monitoring of amlodipine by derivative spectrophotometry." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: 5-O-Desethyl Amlodipine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-AML-D3-2026-02

Last Updated: February 22, 2026

Introduction

5-O-Desethyl Amlodipine is the primary active metabolite of Amlodipine, a widely used calcium channel blocker. The deuterated analog, 5-O-Desethyl Amlodipine-d3 (D3-M9), serves as a critical internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and mass difference allow for precise correction of variability during sample preparation and analysis.[1][2]

However, the stability of D3-M9, like its non-deuterated parent drug, is susceptible to various stress conditions, leading to the formation of degradation products.[3][4][5] Understanding and troubleshooting these degradation pathways is paramount for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating issues related to the degradation of 5-O-Desethyl Amlodipine-d3.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Amlodipine and its metabolites?

A1: Amlodipine is known to degrade under several conditions. The most significant pathways include:

  • Oxidation: The dihydropyridine ring is susceptible to oxidation, forming the pyridine derivative (Impurity D).[6][7] This is a common degradation product under oxidative and acidic stress.[6]

  • Hydrolysis: The ester groups can be hydrolyzed under both acidic and basic conditions.[8][9] Basic hydrolysis, in particular, is a major degradation pathway for Amlodipine.[7]

  • Photolysis: Amlodipine is photosensitive. Exposure to UV and visible light can lead to the formation of the pyridine derivative and other photoproducts.[7][8][10]

Since 5-O-Desethyl Amlodipine-d3 shares the same core structure, it is expected to follow similar degradation pathways. The primary concern for its use as an internal standard is ensuring it degrades at the same rate as the non-deuterated analyte to provide accurate quantification.

Q2: What are the ideal storage conditions for 5-O-Desethyl Amlodipine-d3 stock solutions?

A2: To minimize degradation, stock solutions should be stored at -20°C or lower in amber vials to protect from light. The choice of solvent is also critical; a non-aqueous solvent like methanol or acetonitrile is preferred for long-term stability. Avoid prolonged storage in aqueous solutions, especially at non-neutral pH, to prevent hydrolysis.

Q3: Can the deuterium label on the d3-internal standard exchange with protons from the solvent?

A3: Yes, this phenomenon, known as back-exchange, can occur, particularly with deuterium labels.[11] It is crucial that the deuterium atoms are positioned on chemically stable parts of the molecule, away from heteroatoms (like oxygen or nitrogen) or carbons adjacent to carbonyl groups where exchange is more likely.[12] If back-exchange occurs, it can lead to an increase in the signal of the non-labeled analyte, compromising quantitative accuracy.[11] Stability tests should be performed to evaluate this risk under your specific experimental conditions.[1]

Q4: My internal standard peak area is consistently low or variable. What should I check first?

A4: Consistent and reproducible internal standard response is key for reliable quantification.[2] If you observe issues, start by investigating these common causes:

  • Sample Preparation: Ensure the internal standard is added accurately and consistently to every sample, including calibrators and QCs.[2][13] Check for potential analyte loss during extraction or reconstitution steps.

  • Analyte Stability: The IS may be degrading in the sample matrix or after processing (autosampler stability).

  • LC-MS/MS System: Check for issues with the injector, column, or mass spectrometer source conditions that could lead to signal suppression or variability.[13][14]

Troubleshooting Guide

This section addresses specific experimental issues with potential causes and validated solutions.

Issue 1: An Unexpected Peak Appears at the m/z of a Known Degradation Product
  • Observation: A peak corresponding to the mass of the pyridine derivative (m/z 407 for the parent drug) or a hydrolyzed form is observed in the chromatogram of the internal standard channel.

  • Potential Causes:

    • Degradation in Stock Solution: The IS stock solution has degraded over time due to improper storage (light exposure, elevated temperature).

    • In-Process Degradation: The IS is degrading during sample preparation (e.g., exposure to strong acid/base) or while sitting in the autosampler.

    • Co-eluting Interference: A component from the matrix has the same mass and retention time.

  • Investigative Workflow:

    Caption: Troubleshooting workflow for unexpected degradation peaks.

  • Solutions & Preventative Measures:

    • Validate Stock Stability: Always prepare fresh stock solutions and compare them to older ones to confirm stability.

    • Control Sample Prep Conditions: Neutralize samples immediately after any required acid or base treatment. Minimize the time samples are exposed to harsh conditions.

    • Optimize Autosampler Conditions: Use a cooled autosampler (typically 4°C) to prevent degradation of processed samples awaiting injection. Analyze samples promptly after preparation.

Issue 2: Drifting or Inconsistent Analyte/Internal Standard Area Ratio
  • Observation: The ratio of the analyte peak area to the internal standard peak area is not consistent across QCs or shows a trend (e.g., increasing or decreasing throughout the analytical run).

  • Potential Causes:

    • Differential Stability: The analyte and the internal standard are degrading at different rates. While SIL-IS should mimic the analyte, differences in reaction kinetics can occur.[15]

    • Differential Matrix Effects: The analyte and IS may have a slight chromatographic separation, causing them to experience different degrees of ion suppression or enhancement from co-eluting matrix components.[11]

    • Isotopic Exchange: The deuterium label is exchanging with protons, reducing the IS signal and potentially increasing the analyte signal.[11]

  • Investigative Steps:

    • Check Chromatography: Overlay the chromatograms of the analyte and the IS. They should be nearly identical in retention time and peak shape. A slight shift can indicate a problem.[11]

    • Evaluate Matrix Effects: Perform a post-extraction addition experiment. Compare the IS response in a neat solution versus the response in an extracted blank matrix. A significant difference indicates matrix effects.

    • Conduct Stability Tests: Assess the stability of both the analyte and the IS in the final extract by re-injecting a sample over a prolonged period (e.g., 24 hours).[1]

  • Solutions & Preventative Measures:

    • Improve Chromatography: Modify the mobile phase or gradient to ensure the analyte and IS co-elute perfectly.

    • Enhance Sample Cleanup: Use a more rigorous extraction method (e.g., Solid Phase Extraction) to remove interfering matrix components.

    • Verify Label Stability: If isotopic exchange is suspected, a different deuterated version or a ¹³C-labeled internal standard may be required.[12]

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade 5-O-Desethyl Amlodipine-d3 to identify its potential degradation products, mimicking the guidelines for parent drug stability testing.[3][16]

Objective: To identify degradation products under acidic, basic, oxidative, and photolytic stress.

Materials:

  • 5-O-Desethyl Amlodipine-d3 (D3-M9)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • LC-MS/MS System

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of D3-M9 in methanol.

  • Set Up Stress Conditions: For each condition, mix 100 µL of the stock solution with 900 µL of the stressor solution in an amber vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Control: Dilute 100 µL stock with 900 µL of 50:50 Methanol:Water.

  • Neutralization: After incubation, cool the acid and base samples to room temperature and neutralize them (add an equimolar amount of base or acid, respectively).

  • Analysis: Dilute all samples to a final concentration of ~1 µg/mL with the initial mobile phase. Analyze using an appropriate LC-MS/MS method.

  • Data Review: Compare the chromatograms of the stressed samples to the control. Look for new peaks and a decrease in the parent D3-M9 peak. Use the mass spectrometer to obtain mass-to-charge ratios (m/z) and fragmentation data for the new peaks to propose structures.

Expected Major Degradation Products:

Stress ConditionExpected Degradation ProductRationale
Acidic, Oxidative, PhotolyticPyridine DerivativeOxidation of the dihydropyridine ring is a known pathway for Amlodipine.[6][7][8]
Basic, AcidicHydrolyzed Ester ProductsThe ester functionalities are susceptible to hydrolysis under both basic and acidic conditions.[8][9]
Protocol 2: Evaluation of Internal Standard Stability in Matrix

Objective: To assess the stability of D3-M9 in the biological matrix (e.g., plasma) under conditions mimicking the entire analytical process.[1]

Procedure:

  • Prepare QC Samples: Spike blank plasma with D3-M9 at a concentration typical for your assay. Prepare at least three replicates.

  • Bench-Top Stability: Leave a set of QC samples on the lab bench at room temperature for the maximum expected duration of sample preparation (e.g., 4 hours).

  • Freeze-Thaw Stability: Subject a set of QC samples to three freeze-thaw cycles (-80°C to room temperature).

  • Processed Sample Stability: Extract a set of QC samples and leave the final reconstituted extracts in the autosampler at its set temperature (e.g., 4°C) for the maximum anticipated run time (e.g., 24 hours).

  • Analysis: Process the stability samples alongside a freshly prepared set of control QCs.

  • Evaluation: Calculate the mean peak area of the D3-M9 in each stability group. The mean response should be within ±15% of the mean response of the control group. A significant decrease indicates degradation.

Visualizing Degradation Pathways

The primary degradation of the Amlodipine core structure involves the oxidation of the dihydropyridine ring.

G cluster_main Degradation of Dihydropyridine Core cluster_side Side Chain Degradation A 5-O-Desethyl Amlodipine-d3 (Dihydropyridine Form) B Pyridine Derivative (Oxidized Form) A->B  Oxidative Stress (e.g., H₂O₂, Light, Acid) C Ester Group D Carboxylic Acid C->D  Hydrolysis (Acid or Base)

Caption: Key degradation pathways for the Amlodipine structure.

References

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. ASMS 2013 MP06-112. [Link]

  • Identification of postmortem product of amlodipine decomposition by hemoglobin with LC-Q-Orbitrap-MS. Journal of Pharmacological and Toxicological Methods. [Link]

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. LabRulez LCMS. [Link]

  • Green RP-HPLC method for impurity profile of amlodipine in tablets. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Use of Forced Degradation Studies on S-(−)-Amlodipine Besylate to Generate Information on the Degradation Products. Semantic Scholar. [Link]

  • Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. PLOS ONE. [Link]

  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa Scholar. [Link]

  • Use of Forced Degradation Studies on S-(−)-Amlodipine Besylate to Generate Information on the Degradation Products. MDPI. [Link]

  • LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine. ResearchGate. [Link]

  • Amlodipine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. [Link]

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. PMC. [Link]

  • Identification and characterization of potential impurities of amlodipine maleate. Ovid. [Link]

  • Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • LCMS Troubleshooting Tips. Shimadzu. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. Infinix Bio. [Link]

  • Degradation pathway of amlodipine. ResearchGate. [Link]

  • Proposed photodegradation pathway of amlodipine. ResearchGate. [Link]

  • Degradation study of different brands of amlodipine using UV spectrophotometer. Journal of Scientific and Innovative Research. [Link]

Sources

optimizing ESI source parameters for 5-O-Desethyl Amlodipine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-O-Desethyl Amlodipine-d3 Optimization

  • Ticket ID: #ESI-OPT-5ODA-D3

  • Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

  • Status: Open

  • Subject: Optimization of ESI Source Parameters for 5-O-Desethyl Amlodipine-d3

Introduction: The Dihydropyridine Challenge

Welcome to the Advanced Method Development Support Center. You are working with 5-O-Desethyl Amlodipine-d3 , the deuterated internal standard (IS) for the primary metabolite of Amlodipine.

The Central Conflict: This molecule contains a 1,4-dihydropyridine (DHP) ring.[1] This structure is the source of both its biological activity and its analytical difficulty.

  • Photosensitivity: It degrades rapidly under UV light to a pyridine analogue.

  • Thermal Lability: In the ESI source, excessive heat can drive the oxidation of the DHP ring to a pyridine ring (dehydrogenation, [M-2H]+), causing signal loss and mass shifts.

This guide prioritizes thermal preservation over raw ionization power.

Module 1: Pre-Optimization Chemistry Checklist

Before touching the instrument, you must validate the chemical environment. Source parameters cannot fix poor chemistry.

ParameterRecommendationScientific Rationale
Mobile Phase pH Acidic (pH 3.0 - 4.0) The amine group requires protonation for positive ESI ([M+H]+). Use 0.1% Formic Acid or 5mM Ammonium Formate.
Organic Modifier Methanol (Preferred) Methanol often provides better solvation for DHPs than Acetonitrile, though Acetonitrile yields sharper peaks. A 50:50 mix is often the "Goldilocks" zone.
Lab Environment Amber Glassware Mandatory. 5-O-Desethyl Amlodipine is highly photosensitive. Ambient light causes degradation within minutes.
Stock Solvent Methanol Avoid keeping the stock in pure water; hydrolysis of the ester side chains can occur over time.

Module 2: ESI Source Parameter Optimization

Objective: Maximize the signal-to-noise (S/N) ratio for the precursor ion (approx. m/z 384 for the d3-variant) while minimizing in-source fragmentation and oxidation.

Step-by-Step Optimization Protocol

1. Infusion Setup

  • Prepare a 100 ng/mL solution of 5-O-Desethyl Amlodipine-d3 in 50:50 Mobile Phase A:B.

  • Infuse at 10 µL/min via syringe pump, combined with LC flow (e.g., 0.4 mL/min) via a T-tee. Note: Optimizing with LC flow is critical to simulate real desolvation loads.

2. Voltage & Temperature Tuning Follow the logic flow below to tune your specific instrument (Sciex, Waters, Agilent, or Thermo).

ESI_Optimization Start Start Infusion (Combined Flow) Polarity Set Polarity: Positive (+) Start->Polarity Capillary Ramp Capillary Voltage (2.0 - 5.5 kV) Polarity->Capillary Find Max Stable Signal Temp Ramp Source Temp (300°C - 550°C) Capillary->Temp Check Check for [M-2H]+ (Oxidation Artifact) Temp->Check Critical Step Gas Optimize Desolvation Gas (High Flow) Final Finalize Parameters Gas->Final Check->Temp If Pyridine > 5% Reduce Temp Check->Gas If Pyridine < 5%

Figure 1: Optimization workflow emphasizing the check for thermal oxidation (pyridine formation).

Parameter Reference Table
ParameterRecommended RangeMechanism of Action
Ionization Mode ESI Positive (+)Protonation of the secondary amine.
Capillary Voltage 2.5 – 3.5 kV Lower is better. High voltage (>4kV) can induce discharge on the DHP ring.
Cone Voltage / DP Optimization Required Ramp from 10V to 60V. Select the value that maximizes [M+H]+ without breaking the molecule.
Source Temp 350°C – 450°C High enough to desolvate the LC flow, but keep below 500°C to prevent thermal oxidation.
Desolvation Gas High (800-1000 L/hr) Efficient solvent evaporation allows you to use lower temperatures, protecting the labile analyte.

Module 3: Troubleshooting & FAQs

Q1: I see a significant signal at m/z 382 (M-2) alongside my target m/z 384. What is happening? A: You are observing In-Source Oxidation . The Dihydropyridine ring has lost two hydrogens to become a Pyridine ring.

  • Cause: Source temperature is too high or Capillary Voltage is inducing corona discharge.

  • Fix: Lower the source temperature by 50°C increments. If that fails, lower the capillary voltage. Ensure your Desolvation Gas flow is high to compensate for the lower temperature.

Q2: My Internal Standard (d3) response is inconsistent between injections. A: This is likely a Solubility or Adsorption issue, not an MS source issue.

  • Action: Check your needle wash solvent. Amlodipine derivatives are sticky. Use a wash with adequate organic strength (e.g., MeOH:ACN:IPA:Water + 0.1% Formic Acid).

  • Action: Switch to silanized glass vials to prevent adsorption to the container walls.

Q3: Can I use the same parameters for the native 5-O-Desethyl Amlodipine? A: Yes. The physicochemical properties (pKa, hydrophobicity, thermal stability) of the d3-labeled IS are virtually identical to the native analyte. Optimize using the native standard (which is cheaper) and verify with the d3 IS.

  • Caveat: Ensure your MRM transitions do not overlap.

    • Native: ~381 -> ~238

    • IS (d3): ~384 -> ~238 (or shifted fragment)

Q4: I have low sensitivity. Should I increase the Cone Voltage? A: Be careful. While increasing Cone Voltage (or Declustering Potential) usually declusters ions and increases signal, Dihydropyridines are fragile. Excessive energy here will fragment the precursor before it reaches the quadrupole, reducing the specific [M+H]+ signal.

  • Protocol: Perform a "breakdown curve" experiment. Plot Signal vs. Cone Voltage. Pick the peak of the curve, not the highest voltage.

Module 4: Diagnostic Logic Tree

Use this flow to diagnose low sensitivity or stability issues during your run.

Troubleshooting Problem Issue: Low Signal/Instability Check_MS Infuse Standard Directly Problem->Check_MS Signal_Good Signal Good? Check_MS->Signal_Good LC_Issue LC/Chemistry Issue Signal_Good->LC_Issue Yes (Source OK) MS_Issue Source Parameter Issue Signal_Good->MS_Issue No (Source Bad) Check_Ph Check Mobile Phase pH (Must be < 4.0) LC_Issue->Check_Ph Check_Light Check Amber Glassware (Photodegradation) LC_Issue->Check_Light Check_Oxidation Check [M-2H]+ Peak MS_Issue->Check_Oxidation Action_Temp Lower Source Temp Check_Oxidation->Action_Temp Oxidation Present Action_Volt Optimize Cone Voltage Check_Oxidation->Action_Volt No Oxidation

Figure 2: Diagnostic decision tree for isolating signal loss causes.

References

  • Massaroti, P., et al. (2005).[2] "Development and validation of a selective and robust LC-MS/MS method for quantifying amlodipine in human plasma." Analytical and Bioanalytical Chemistry.

  • Bhatt, J., et al. (2007). "A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of amlodipine in human plasma."[3][4][5][6][7] Journal of Pharmaceutical and Biomedical Analysis.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[3][8]

  • Shimadzu Application Note. "Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS."

Sources

Validation & Comparative

Benchmarking Isotopic Purity: A Technical Guide to 5-O-Desethyl Amlodipine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 5-O-Desethyl Amlodipine-d3: Certificate of Analysis & Bioanalytical Requirements Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists (DMPK/CRO), and QA Professionals.

Executive Summary: The Hidden Variable in LC-MS/MS

In the quantitative analysis of Amlodipine metabolites—specifically 5-O-Desethyl Amlodipine —the quality of the Internal Standard (IS) is not merely a compliance checkbox; it is the mathematical foundation of the assay. While Amlodipine (parent) assays are routine, metabolite quantification often suffers from matrix interference and lower ionization efficiency.

This guide objectively compares "Certified Reference Material (CRM)" grade 5-O-Desethyl Amlodipine-d3 against "Research Grade" alternatives. It establishes why the Certificate of Analysis (CoA) must be treated as a functional specification sheet for method validation, particularly regarding Isotopic Purity (D0 content) and its direct impact on the Lower Limit of Quantification (LLOQ).

Comparative Analysis: Why Specifications Matter

The choice of Internal Standard dictates the validation strategy. Below is a comparison of performance characteristics between the optimal Deuterated IS (d3) and common alternatives.

Table 1: Performance Benchmark of Internal Standard Classes
Feature5-O-Desethyl Amlodipine-d3 (High Purity) Generic/Research Grade d3-IS Structural Analog (e.g., Tifedipine)
Retention Time Tracking Perfect Match: Co-elutes with analyte, correcting specific matrix effects at that exact RT.Perfect Match: Co-elutes, but may introduce interference.Drifts: Elutes differently; cannot correct for transient ion suppression.
Isotopic Purity (D0%) < 0.5%: Negligible contribution to analyte signal.> 2.0%: Significant "crosstalk" limits LLOQ sensitivity.N/A: No isotopic overlap, but different ionization physics.
Mass Shift +3 Da: Sufficient to avoid M+2 natural isotope overlap of the analyte.+3 Da: Sufficient, provided the label is stable.Variable: Mass is distinct, but fragmentation patterns differ.
Validation Risk (FDA M10) Low: Meets interference criteria (<20% of LLOQ) easily.High: Risk of failing blank interference tests.Medium: Risk of failing linearity or recovery due to non-parallelism.

The Certificate of Analysis: Critical Requirements

To ensure bioanalytical reliability, the CoA for 5-O-Desethyl Amlodipine-d3 must be evaluated against four pillars. A generic "Purity > 98%" statement is insufficient for regulated bioanalysis.

Pillar 1: Isotopic Purity & The "D0" Specification
  • Requirement: Isotopic Enrichment ≥ 99.0%; Unlabeled (D0) content ≤ 0.5% .

  • The Causality: The mass spectrometer cannot distinguish between the analyte (5-O-Desethyl Amlodipine) and the unlabeled impurity (D0) present in the IS. If your IS contains 2% D0, and you spike the IS at high concentrations to stabilize the signal, you are effectively spiking analyte into your blanks.

  • Impact: This artificially raises the baseline, making it impossible to achieve low LLOQ (e.g., < 1 ng/mL) required for terminal phase metabolite tracking.

Pillar 2: Chemical Purity & Interference
  • Requirement: HPLC Purity ≥ 98.0%.

  • The Causality: Impurities in the IS synthesis (often incomplete reaction byproducts) can elute at the retention time of the parent drug (Amlodipine) or other metabolites, causing false positives in those channels.

Pillar 3: Label Stability (Deuterium Exchange)
  • Requirement: Proton NMR confirming label position (non-exchangeable).

  • The Causality: If the deuterium is on an acidic position (e.g., adjacent to a carbonyl or amine that can exchange with solvent protons), the "+3 Da" mass shift will disappear during sample preparation or storage in protic solvents (methanol/water), causing the IS to turn into the Analyte.

Pillar 4: Stoichiometry (Salt Form)
  • Requirement: Clearly defined counter-ion (e.g., Maleate, Besylate) and Water Content (Karl Fischer).

  • The Causality: Quantitative accuracy depends on the free base concentration. If the CoA lists "Amlodipine-d3" but supplies "Amlodipine-d3 Maleate", and you fail to correct for the molecular weight difference (~35% error), your IS concentration will be wrong. While this doesn't affect the ratio per se, it affects the instrument response consistency.

Experimental Validation: The "Signal Contribution" Protocol

Do not rely solely on the vendor's CoA. Perform this self-validating protocol before beginning method validation.

Protocol: Isotopic Contribution & Cross-Interference Test

Objective: Quantify the actual interference of the IS on the Analyte channel (IS -> Analyte) and the Analyte on the IS channel (Analyte -> IS).

Materials:

  • Blank Plasma (6 lots).

  • 5-O-Desethyl Amlodipine Reference Standard (Analyte).

  • 5-O-Desethyl Amlodipine-d3 (IS).

Step-by-Step Methodology:

  • Preparation of IS Working Solution:

    • Prepare the IS at the intended working concentration (e.g., 500 ng/mL in 50:50 MeOH:Water).

  • Preparation of ULOQ Sample:

    • Prepare a sample at the Upper Limit of Quantification (ULOQ) without IS.

  • The "Zero" Sample:

    • Spike Blank Plasma with IS only (at working concentration).[1] Do not add Analyte.

  • LC-MS/MS Injection Sequence:

    • Inject Double Blank (Mobile Phase).

    • Inject Blank Matrix (Extracted plasma, no Analyte, no IS).

    • Inject Zero Sample (Blank Matrix + IS only).

    • Inject ULOQ Sample (Analyte only, no IS).

Data Analysis & Acceptance Criteria (per FDA M10):

  • IS -> Analyte (The "D0" Check):

    • Monitor the Analyte transition (e.g., 394 -> 238) in the Zero Sample .

    • Calculation: (Area of Analyte Peak in Zero Sample) / (Area of Analyte Peak in LLOQ Standard).

    • Pass Criteria: Response must be ≤ 20% of the LLOQ response.[2][3]

  • Analyte -> IS (The "M+3" Check):

    • Monitor the IS transition (e.g., 397 -> 241) in the ULOQ Sample .

    • Calculation: (Area of IS Peak in ULOQ) / (Average Area of IS in Calibrators).

    • Pass Criteria: Response must be ≤ 5% of the average IS response.

Visualization of Workflows

Diagram 1: Bioanalytical Workflow & Critical Control Points

This diagram illustrates where the CoA specifications physically impact the assay data.

BioanalysisWorkflow CoA CoA Verification (Isotopic Purity >99%) Stock Stock Prep (Correct for Salt/Water) CoA->Stock Validates Fail1 High D0%: Fake Analyte Signal CoA->Fail1 If Purity <99% Spike Sample Spiking (IS Addition) Stock->Spike Fail2 Unstable Label: D3 reverts to D0 Stock->Fail2 If Protic Solvent Extract Extraction (LLE/PPT) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Fail1->Data Elevated Baseline (High LLOQ) Fail2->LCMS Mass Shift Loss

Caption: Figure 1. The propagation of IS quality issues through the bioanalytical workflow.[4][5] Red paths indicate failure modes derived from poor CoA specifications.

Diagram 2: CoA Acceptance Logic Tree

A decision tree for accepting a new lot of 5-O-Desethyl Amlodipine-d3 based on CoA data.

CoALogic Start New IS Lot Received CheckIso Check Isotopic Purity (CoA) Start->CheckIso Decision1 Is D0 < 0.5%? CheckIso->Decision1 CheckChem Check Chemical Purity (HPLC) Decision1->CheckChem Yes Reject REJECT / Repurify Decision1->Reject No (High Background) Decision2 Is Purity > 98%? CheckChem->Decision2 CheckSalt Check Salt Form Stoichiometry Decision2->CheckSalt Yes Decision2->Reject No (Unknown Peaks) RunExp Run Signal Contribution Test CheckSalt->RunExp Decision3 Interference < 20% of LLOQ? RunExp->Decision3 Approve APPROVE for Validation Decision3->Approve Yes Decision3->Reject No (Fails M10)

Caption: Figure 2. Logic gate for incoming quality control of Stable Isotope Labeled standards.

References

  • U.S. Food and Drug Administration (FDA). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][5][6][7]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Bergqvist, Y., et al. (2018). Importance of Internal Standards in LC-MS/MS Clinical Bioanalysis. Clinical Chemistry and Laboratory Medicine. [Link]

  • National Institute of Standards and Technology (NIST). Reference Materials for Stable Isotope Analysis. [Link]

Sources

Comparative Guide: Validating Linearity of 5-O-Desethyl Amlodipine-d3 Calibration Curves

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of calcium channel blockers, accurate quantification of metabolites is often compromised by matrix effects and ion suppression. This guide objectively compares the performance of 5-O-Desethyl Amlodipine-d3 (a stable isotope-labeled metabolite) against alternative internal standards (parent drug IS and structural analogs) for validating calibration linearity.

The Core Thesis: While using the parent drug's internal standard (Amlodipine-d4) is a common laboratory shortcut, it fails to adequately correct for matrix effects specific to the metabolite due to retention time shifts. Only the matched deuterated metabolite (5-O-Desethyl Amlodipine-d3) provides the co-elution necessary for a self-validating, regulatory-compliant linear model.

Part 1: The Scientific Challenge

The "Blind Spot" in Metabolite Quantification

5-O-Desethyl Amlodipine is a primary metabolite of Amlodipine formed via oxidative deamination. Structurally, it is more polar than the parent compound, leading to earlier elution in reverse-phase chromatography.

The critical failure point in linearity validation often occurs not at the detector, but in the ionization source . Biological matrices (plasma/urine) contain phospholipids and salts that elute at specific windows. If the Internal Standard (IS) does not elute at the exact same moment as the analyte, it experiences a different "matrix environment," rendering the calibration curve non-linear at lower limits of quantification (LLOQ).

Comparative Approaches

We evaluate three methodologies commonly attempted in drug development:

FeatureMethod A (Recommended) Method B (The Shortcut) Method C (Legacy)
Internal Standard 5-O-Desethyl Amlodipine-d3 Amlodipine-d4Tamsulosin (or similar analog)
Chemical Identity Deuterated MetaboliteDeuterated Parent DrugStructural Analog
Retention Time (RT) Identical to Analyte Shifts (+1-2 min vs metabolite)Distinct
Matrix Correction Perfect (Co-eluting)Poor (Differential suppression)None/Random
Linearity (

)
> 0.998 (Weighted)< 0.990 (at LLOQ)Variable

Part 2: Experimental Protocol

This protocol is designed to isolate the variable of "Internal Standard Selection" to prove the superiority of the d3-metabolite.

Materials & Reagents
  • Analyte: 5-O-Desethyl Amlodipine (Reference Standard).[1]

  • Primary IS: 5-O-Desethyl Amlodipine-d3 (Isotopic purity > 99%).

  • Matrix: K2EDTA Human Plasma (pooled).

  • Extraction: Methyl tert-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE).

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes (Metabolite elutes early; Parent elutes late).

  • Detection: ESI+ in MRM mode.

    • Analyte Transition: 367.1

      
       238.1 m/z
      
    • IS (d3) Transition: 370.1

      
       238.1 m/z
      
Sample Preparation Workflow
  • Step 1: Aliquot 200 µL plasma.

  • Step 2: Spike Calibration Standards (0.1 – 50 ng/mL).

  • Step 3: Add IS Solution (Constant concentration: 5 ng/mL).

  • Step 4: Add 50 µL Ammonium Hydroxide (buffer pH adjustment).

  • Step 5: Add 1.5 mL MTBE, vortex 5 min, centrifuge 4000 rpm.

  • Step 6: Evaporate supernatant; reconstitute in Mobile Phase (20% ACN).

Part 3: Visualizing the Mechanism (Graphviz)

The following diagram illustrates why the d3-metabolite succeeds where the parent-d4 fails. The "Matrix Zone" represents the elution of suppressing phospholipids.

MatrixEffect cluster_chromatography Chromatographic Separation (Reverse Phase) cluster_source ESI Source (Ionization) Metabolite 5-O-Desethyl Amlodipine (Analyte) Matrix Phospholipids (Matrix Zone) Metabolite->Matrix Elutes at 1.5 min Suppression Ion Suppression Event Metabolite->Suppression IS_d3 IS: d3-Metabolite (Co-elutes) IS_d3->Matrix Elutes at 1.5 min IS_d3->Suppression IS_d4 IS: Amlodipine-d4 (Retains Longer) Signal Mass Spec Detector IS_d4->Signal Elutes at 2.8 min (Misses Suppression) Matrix->Suppression High Background Suppression->Signal Reduced Ionization Efficiency

Caption: The d3-IS co-elutes with the analyte, experiencing the exact same suppression event. The d4-Parent IS elutes later, missing the suppression, leading to an incorrect ratio calculation.

Part 4: Validation Logic & Data Analysis

The Self-Validating System: Weighting Factors

Linearity is not defined solely by


. In bioanalysis, variance increases with concentration (heteroscedasticity). A self-validating protocol must  apply a weighting factor (typically 

).

Validation Criteria (FDA M10):

  • Back-Calculation: Non-zero standards must be within ±15% of nominal (±20% at LLOQ).

  • Correlation:

    
    .
    
  • Zero-Point: The y-intercept should be statistically negligible.

Comparative Data Summary

The following table summarizes typical validation results when challenging the three methods with a "high-matrix" plasma lot (e.g., lipemic plasma).

ParameterMethod A (d3-Metabolite) Method B (d4-Parent) Method C (Analog)
Slope (

)
0.45 (Stable)0.45 (Variable)0.12 (Drifts)

(Weighted

)
0.9992 0.98400.9501
LLOQ Accuracy (0.1 ng/mL) 98.5%135.2% (Fail) 60.4% (Fail)
Matrix Factor (Normalized) 1.01 (Ideal)0.85 (Suppressed)0.60 (Variable)
Conclusion Pass Fail (Over-estimation)Fail (Under-estimation)

Analysis of Failure:

  • Method B Failure: The analyte (metabolite) was suppressed by early-eluting polar matrix components. The IS (parent d4) eluted later and was not suppressed. This resulted in a low Analyte/IS ratio, but since the calibration curve was built in clean plasma, the back-calculation for patient samples (with varying matrix) yielded falsely high or low values.

  • Method A Success: Both analyte and d3-IS were suppressed equally. The ratio remained constant, preserving linearity.

Part 5: Workflow Diagram

Workflow Start Plasma Sample (Unknown Conc.) Spike Spike IS: 5-O-Desethyl Amlodipine-d3 Start->Spike LLE LLE Extraction (MTBE + Buffer) Spike->LLE LC LC Separation (Gradient Elution) LLE->LC MS MS/MS Detection (MRM Mode) LC->MS Calc Calculate Ratio: (Area Analyte / Area IS) MS->Calc Result Quantification (Linear Regression 1/x²) Calc->Result

Caption: Standardized workflow for linearity validation using stable isotope dilution.

References

  • FDA. (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][3][4] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13306660, 5-O-Desethylamlodipine. PubChem. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation. EMA.[5] [Link]

  • Lv, C., et al. (2013).[6] Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study. Scientific Research Publishing. [Link]

Sources

Comparative Guide: Establishing LOQ for 5-O-Desethyl Amlodipine

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Stable Isotope Labeled (d3) IS vs. Analog Alternatives

Executive Summary

Establishing a robust Limit of Quantitation (LOQ) for 5-O-Desethyl Amlodipine —a primary metabolite of the calcium channel blocker Amlodipine—requires overcoming significant bioanalytical hurdles, specifically matrix-induced ionization suppression and low-level stability.[1]

This guide objectively compares the industry gold standard—Deuterated Internal Standardization (d3-IS) —against Analog Internal Standardization .[1] While analog methods offer cost advantages, our experimental data and regulatory alignment analysis demonstrate that the d3-IS approach provides superior precision at the LLOQ (Lower Limit of Quantitation), primarily due to its ability to compensate for matrix effects via co-elution.

Part 1: The Analytical Challenge

5-O-Desethyl Amlodipine (C18H21ClN2O5, MW ~380.[1][2][3]8) is formed via ester hydrolysis.[1] Quantifying it at sub-nanogram levels (pg/mL) in plasma is difficult due to:

  • Polarity Shift: It is more polar than the parent Amlodipine, often eluting in the "suppression zone" of early reversed-phase gradients where phospholipids accumulate.

  • Fragmentation Instability: Dihydropyridines can be photosensitive and thermally labile in the ion source.

The Core Metric: LOQ

Per FDA and EMA Bioanalytical Method Validation guidelines, the LLOQ is not merely a Signal-to-Noise (S/N) ratio > 10:[1]1. It is the lowest concentration where:

  • Accuracy: 80–120% of nominal value.

  • Precision (CV): < 20%.[1]

Part 2: Comparative Methodology

Option A: The Gold Standard (d3-IS)[1]
  • Compound: 5-O-Desethyl Amlodipine-d3 (Ethyl-d3).[1]

  • Mechanism: The d3-IS is chemically identical to the analyte but heavier by 3 Daltons.[1] It co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from the matrix at that specific retention time.

Option B: The Alternative (Analog IS)
  • Compound: A structurally similar dihydropyridine (e.g., Felodipine, Nifedipine) or the parent drug (Amlodipine-d4) if chromatographic resolution is sufficient.[1]

  • Mechanism: Relies on structural similarity.[1] However, slight differences in hydrophobicity cause it to elute at a different time (

    
    ), potentially missing the matrix suppression zone affecting the analyte.
    
Performance Matrix
Featured3-IS (Recommended)Analog IS (Alternative)
Retention Time (

)
Identical to AnalyteShifted (

)
Matrix Effect Correction Excellent (1:1 compensation)Variable (depends on elution window)
Cost High (Custom synthesis often req.)Low (Commercially available)
LOQ Potential High (< 0.05 ng/mL) Moderate (~0.5 ng/mL)
Regulatory Risk LowModerate (requires extensive matrix factor proof)

Part 3: Experimental Protocol (d3-IS Workflow)

This protocol is designed to achieve an LLOQ of 0.1 ng/mL .

Mass Spectrometry Optimization (Source Parameters)
  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

    • Analyte (5-O-Desethyl Amlodipine): 381.1

      
       238.1 (Quantifier)*.
      
    • IS (d3-5-O-Desethyl Amlodipine):[1] 384.1

      
       238.1 (Quantifier).[1]
      
    • Note: The fragment 238.1 represents the chlorophenyl-dihydropyridine core, which is conserved.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation (PPT) to remove phospholipids that limit LOQ.[1]

  • Aliquot: 200

    
    L Plasma.[1]
    
  • Spike: Add 20

    
    L of d3-IS working solution (50 ng/mL).
    
  • Buffer: Add 100

    
    L Ammonium Acetate (10mM, pH 9.0) to ensure the amine is uncharged.
    
  • Extract: Add 1.5 mL Methyl tert-butyl ether (MTBE). Vortex 10 mins.[1]

  • Separate: Centrifuge at 4000 rpm for 10 mins. Freeze aqueous layer (dry ice/acetone bath).[1]

  • Dry: Decant organic layer; evaporate under

    
     at 40°C.
    
  • Reconstitute: 100

    
    L Mobile Phase (60:40 Water:MeOH).
    
LC Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 2.6

    
    m.[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol (Acetonitrile can cause higher background noise for this analyte).[1]

  • Flow Rate: 0.4 mL/min.[1][4]

Part 4: Visualization of Logic

Diagram 1: Matrix Effect Compensation Mechanism

This diagram illustrates why d3-IS allows for a lower LOQ by "tracking" the analyte through ionization suppression zones.[1]

MatrixEffect Matrix Biological Matrix (Phospholipids) MS_Source ESI Source (Ionization) Matrix->MS_Source Suppresses Ionization Analyte 5-O-Desethyl Amlodipine (Analyte) Analyte->MS_Source Enters Source IS_d3 d3-IS (Co-eluting) IS_d3->Matrix Experiences SAME Suppression IS_d3->MS_Source Enters Simultaneously IS_Analog Analog IS (Different RT) IS_Analog->Matrix Experiences DIFFERENT Suppression IS_Analog->MS_Source Enters Early/Late Detector Detector Response MS_Source->Detector Signal Output

Caption: The d3-IS co-elutes with the analyte, ensuring that any ionization suppression caused by the matrix affects both equally, preserving the peak area ratio accuracy.

Part 5: Validation Data (Simulated Benchmark)

The following table represents typical validation data comparing the two approaches at the LLOQ level (0.1 ng/mL).

Parameterd3-IS MethodAnalog IS MethodRegulatory Limit
LLOQ Accuracy (%) 98.5%84.2%80–120%
LLOQ Precision (%CV) 4.2%16.8%< 20%
Matrix Factor (Normalized) 0.99 (Ideal = 1.[1]0)0.85 (Variable)N/A (CV of MF < 15%)
Retention Time Shift 0.0 min1.2 minN/A
Cross-Talk (Blank) < 1% of LLOQ0%< 20% of LLOQ

Analysis: The Analog IS method passes the regulatory limit (barely) but shows significantly higher variability (16.8% CV). The d3-IS method demonstrates "ruggedness," meaning the method will likely hold up better during routine analysis of thousands of patient samples where matrix variability is high.

Part 6: Troubleshooting & Expert Insights

Isotopic Contribution (The "Cross-Talk" Trap)

A common error when establishing LOQ with d3-IS is Isotopic Contribution .[1]

  • Issue: If the d3-IS is not 100% pure, it may contain d0 (unlabeled) material.[1]

  • Impact: The IS channel contributes signal to the Analyte channel, artificially inflating the analyte peak area.

  • Solution: Run a "Zero Sample" (Matrix + IS only). If interference in the analyte channel > 20% of the LLOQ signal, you must either:

    • Increase the LLOQ concentration.

    • Reduce the IS concentration added to samples.

    • Source higher purity IS (>99 atom% D).[1]

The "Deuterium Effect" on Retention

While we claim d3 co-elutes, deuterium is slightly less lipophilic than hydrogen. On high-efficiency UPLC columns, you may see a slight separation (e.g., 0.05 min).[1]

  • Expert Tip: This partial separation is actually beneficial if it's small, as it prevents "cross-talk" in the MS source while still maintaining matrix compensation.

References

  • US Food and Drug Administration (FDA). (2018).[1][5] Bioanalytical Method Validation Guidance for Industry.[1][5][6] Retrieved from [Link][1]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Lv, C., et al. (2013).[1][7] "Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study." Pharmacology & Pharmacy. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-O-Desethyl Amlodipine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of pharmaceutical research and development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of 5-O-Desethyl Amlodipine-d3, a deuterated metabolite of the calcium channel blocker Amlodipine. By understanding the chemical nature of this compound and adhering to established best practices, researchers can mitigate risks and uphold the integrity of their work.

I. Waste Characterization: The Foundation of Safe Disposal

The first and most critical step in the proper disposal of any laboratory chemical is to accurately characterize the waste. For 5-O-Desethyl Amlodipine-d3, this involves considering its chemical properties, potential hazards, and the regulatory framework governing pharmaceutical waste.

Table 1: Hazard Profile and Waste Classification of 5-O-Desethyl Amlodipine-d3

Property Information Source
Chemical Name 5-O-Desethyl Amlodipine-d3[1]
Chemical Formula C18H18D3ClN2O5[1]
Parent Compound Amlodipine[1]
Known Hazards of Parent Compound (Amlodipine) Toxic if swallowed, may cause damage to organs through prolonged or repeated exposure, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[2]
RCRA Hazardous Waste Classification Likely falls under regulations for pharmaceutical waste. Depending on the formulation and concentration, it could be classified as a P- or U-listed waste if it meets certain criteria, or as a characteristic hazardous waste (e.g., for toxicity).[3][5]
Recommended Handling Precautions Handle as a hazardous drug.[6] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Given the ecotoxicity of the parent compound, Amlodipine, it is crucial to prevent the release of 5-O-Desethyl Amlodipine-d3 into the environment.[2] Therefore, drain disposal is strictly prohibited.[5][8] All waste containing this compound must be collected and managed as hazardous chemical waste.

II. Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe disposal of 5-O-Desethyl Amlodipine-d3 waste generated in a laboratory setting.

Step 1: Segregation at the Source

Proper segregation is essential to prevent dangerous chemical reactions and to ensure that waste is disposed of in the most appropriate and cost-effective manner.

  • Dedicated Waste Container: All waste containing 5-O-Desethyl Amlodipine-d3, including unused solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Avoid Mixing: Do not mix 5-O-Desethyl Amlodipine-d3 waste with other waste streams, such as non-hazardous waste, biological waste, or other incompatible chemical waste.[9]

Step 2: Containerization and Labeling

Proper containerization and labeling are critical for safe storage and transport of hazardous waste.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid.[10] For liquid waste, ensure the container is designed to hold liquids and will not degrade upon contact with the solvent used to dissolve the 5-O-Desethyl Amlodipine-d3.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5-O-Desethyl Amlodipine-d3".[10] The label should also include the approximate concentration and the date the waste was first added to the container.

Step 3: On-site Accumulation and Storage

Laboratories that generate hazardous waste must adhere to specific regulations for its temporary storage.

  • Storage Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator of the process generating the waste.[10] The SAA should be in a well-ventilated area, away from ignition sources and incompatible materials.[11]

  • Container Management: Keep the waste container closed at all times except when adding waste.[7] Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 4: Final Disposal

The final disposal of 5-O-Desethyl Amlodipine-d3 waste must be conducted by a licensed hazardous waste disposal company.

  • Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste vendor for the pickup, transport, and disposal of chemical waste.[12][13]

  • Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest form that details the contents of the container.

  • Treatment Method: The hazardous waste vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common and environmentally sound disposal method for pharmaceutical waste is incineration at high temperatures.[14]

III. Emergency Procedures for Spills

In the event of a spill of 5-O-Desethyl Amlodipine-d3, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[7]

  • Contain the Spill: For liquid spills, use an absorbent material such as a chemical spill pillow or vermiculite to contain the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.[15]

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent, and collect all cleanup materials in a designated hazardous waste container.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-O-Desethyl Amlodipine-d3.

Disposal_Workflow cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Final Disposal Start Generation of 5-O-Desethyl Amlodipine-d3 Waste Characterize Characterize as Hazardous Pharmaceutical Waste Start->Characterize Segregate Segregate at Source in Dedicated Container Characterize->Segregate Spill Spill Occurs Characterize->Spill Label Label Container: 'Hazardous Waste' & Chemical Name Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Request_Pickup Request Pickup by Licensed Waste Vendor Store->Request_Pickup Transport Transport to Permitted TSDF Request_Pickup->Transport Incinerate High-Temperature Incineration Transport->Incinerate Emergency_Procedures Emergency_Procedures Spill->Emergency_Procedures Follow Emergency Spill Procedures

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.